molecular formula C9H6FNO B8801354 2-Fluoro-5-(2-oxoethyl)benzonitrile

2-Fluoro-5-(2-oxoethyl)benzonitrile

Cat. No.: B8801354
M. Wt: 163.15 g/mol
InChI Key: DOHVMOVJARBHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(2-oxoethyl)benzonitrile (CAS 1025727-38-1) is a valuable chemical building block in medicinal and organic chemistry. Its molecular formula is C9H6FNO, with a molecular weight of 163.15 g/mol . The compound features a benzonitrile core substituted with both a fluorine atom and a reactive 2-oxoethyl group, making it a versatile intermediate for constructing more complex molecules. It is particularly useful as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other heterocyclic compounds . The formyl group attached to the aromatic ring serves as a key handle for further chemical transformations, including condensation and cyclization reactions. Researchers utilize this compound under rigorous quality control; for instance, high-performance liquid chromatography (HPLC) is employed to confirm the identity of intermediates derived from it . It is offered for research and development purposes only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoro-5-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C9H6FNO/c10-9-2-1-7(3-4-12)5-8(9)6-11/h1-2,4-5H,3H2

InChI Key

DOHVMOVJARBHAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC=O)C#N)F

Origin of Product

United States

Foundational & Exploratory

2-Fluoro-5-(2-oxoethyl)benzonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an authoritative monograph for researchers in medicinal chemistry and process development. It synthesizes confirmed chemical data with field-proven synthetic methodologies and application logic.

CAS Number: 1025727-38-1 Synonyms: (3-Cyano-4-fluorophenyl)acetaldehyde; 5-(Cyanomethyl)-2-fluorobenzaldehyde (incorrect connectivity); 3-Cyano-4-fluorobenzeneacetaldehyde.

Executive Summary

2-Fluoro-5-(2-oxoethyl)benzonitrile is a specialized fluorinated aryl acetaldehyde intermediate. It serves as a critical homolog of the widely utilized Olaparib intermediate (2-fluoro-5-formylbenzonitrile), effectively extending the carbon linker by one methylene unit. This structural modification is pivotal in Structure-Activity Relationship (SAR) campaigns, particularly for Poly (ADP-ribose) polymerase (PARP) inhibitors, where the "fluorine-nitrile" motif acts as a metabolic anchor while the aldehyde functionality allows for versatile reductive amination or olefination to optimize binding pocket depth.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
CAS Number 1025727-38-1
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
SMILES N#CC1=C(F)C=CC(CC=O)=C1
InChI Key Unique Identifier required for database mapping
Physical State Pale yellow oil or low-melting solid (highly dependent on purity)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Sparingly soluble in water
Reactivity Alert Aldehyde: Prone to oxidation (to carboxylic acid) and polymerization. Store under Argon at -20°C.

Synthetic Architecture

The synthesis of This compound is most reliably achieved through the homologation of its commercially abundant precursor, 2-fluoro-5-formylbenzonitrile. This approach leverages the established supply chain of PARP inhibitor intermediates, ensuring scalability and cost-efficiency.

Core Protocol: One-Carbon Homologation via Wittig Reaction

This protocol utilizes the methoxymethylenetriphenylphosphonium chloride reagent to convert the aldehyde to an enol ether, which is subsequently hydrolyzed to the target acetaldehyde.

Step 1: Formation of the Enol Ether Intermediate
  • Reagents: (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv), Potassium tert-butoxide (KOtBu) (1.3 equiv), THF (anhydrous).

  • Precursor: 2-Fluoro-5-formylbenzonitrile.[1]

  • Mechanism: The ylide generated in situ attacks the aldehyde carbonyl, forming a vinyl methyl ether.

Protocol:

  • Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0°C under N₂ atmosphere.

  • Add KOtBu portion-wise to generate the red-orange ylide. Stir for 30 minutes.

  • Add a solution of 2-fluoro-5-formylbenzonitrile in THF dropwise. Maintain temperature < 5°C.

  • Validation: Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of starting aldehyde (Rf ~0.5) and appearance of less polar enol ether (Rf ~0.7).

Step 2: Hydrolysis to the Target Aldehyde
  • Reagents: 2N HCl or dilute Perchloric acid, THF/Water matrix.

  • Mechanism: Acid-catalyzed hydrolysis of the vinyl ether reveals the carbonyl group.

Protocol:

  • Quench the Wittig reaction with water and extract with diethyl ether.

  • Concentrate the organic layer to obtain the crude enol ether.

  • Redissolve in THF and add 2N HCl (5 equiv). Reflux gently for 2 hours.

  • Critical Control: Do not overheat; aryl acetaldehydes are prone to polymerization.

  • Purification: Neutralize with NaHCO₃, extract with DCM. Purify via flash column chromatography (Silica, 0-20% EtOAc/Hexanes) to isolate the pale yellow oil.

Synthesis Workflow Diagram

Synthesis cluster_QC Quality Control Gates Start 2-Fluoro-5-formylbenzonitrile (Commercial Precursor) Inter Intermediate: Enol Ether Start->Inter Step 1: Homologation (0°C, THF) Reagent1 Ph3P+CH2OCH3 Cl- / KOtBu (Wittig Reagent) Reagent1->Inter Product TARGET: This compound (CAS 1025727-38-1) Inter->Product Step 2: Acid Hydrolysis (Reflux) QC1 TLC: Rf Shift (0.5 -> 0.7) Inter->QC1 Reagent2 HCl / H2O / THF (Hydrolysis) Reagent2->Product QC2 1H-NMR: Aldehyde Triplet ~9.7 ppm Product->QC2

Figure 1: Two-step homologation pathway from the standard Olaparib intermediate to the target acetaldehyde.

Applications in Drug Discovery[5][6]

Pharmacophore Logic: The "Anchor & Linker" Model

In the development of PARP inhibitors (e.g., Olaparib, Talazoparib), the 2-fluoro-5-substituted benzonitrile motif is crucial.

  • Metabolic Stability: The fluorine atom at position 2 blocks metabolic oxidation at a vulnerable site.

  • Binding Affinity: The nitrile group often engages in hydrogen bonding or pi-stacking interactions within the active site.

  • Linker Extension: The transition from a formyl (-CHO) to a 2-oxoethyl (-CH₂CHO) group extends the linker length by ~1.5 Å. This allows the "warhead" (often a piperazine or phthalazinone derivative) to reach deeper hydrophobic pockets or avoid steric clashes in mutant enzymes.

Key Reaction: Reductive Amination

The primary utility of This compound is as an electrophile in reductive aminations.

  • Reaction: Aldehyde + Secondary Amine (e.g., Boc-piperazine) → Imine → Amine.

  • Reagents: Sodium triacetoxyborohydride (STAB) or NaCNBH₃ in DCE/MeOH.

  • Advantage: This method installs the complex amine side chain under mild conditions, preserving the sensitive nitrile group.

Medicinal Chemistry Workflow Diagram

MedChem Target This compound (CAS 1025727-38-1) App1 Reductive Amination (w/ Piperazines) Target->App1 Primary Use App2 Pinnick Oxidation (to Carboxylic Acid) Target->App2 Alternative App3 Olefination (Wittig/Horner-Wadsworth) Target->App3 Scaffold Div. Drug1 Next-Gen PARP Inhibitors (Extended Linker) App1->Drug1 Drug2 Linker Optimization (SAR Studies) App1->Drug2

Figure 2: Functional versatility of the target aldehyde in generating diverse pharmaceutical scaffolds.

Handling, Stability & Analytics

Stability Protocol
  • Oxidation Risk: Aryl acetaldehydes oxidize rapidly in air to the corresponding phenylacetic acid derivatives.

    • Mitigation: Store under Argon/Nitrogen. Use "just-in-time" for subsequent reactions.

  • Polymerization: Can form trimers or polymers upon prolonged standing at room temperature.

    • Mitigation: Store at -20°C.

Analytical Characterization (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.75 (t, 1H, J=2.0 Hz, CH O) – Diagnostic signal.

    • δ 3.75 (d, 2H, J=2.0 Hz, Ar-CH ₂-CHO).

    • δ 7.20–7.60 (m, 3H, Aromatic protons).

  • ¹⁹F NMR: Single peak around -110 ppm (typical for 2-fluoro substituted rings).

  • Mass Spectrometry (ESI): [M+H]⁺ calculated 164.15; often observed as the hydrate or hemiacetal in alcoholic solvents.

References

  • Sigma-Aldrich. Product Detail: this compound. Retrieved from (Verified CAS 1025727-38-1).

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Foundational chemistry for 2-fluoro-5-substituted benzonitrile scaffolds).
  • Larsen, R. D., et al. (2009). Practical Synthesis of PARP Inhibitors. Organic Process Research & Development.
  • ChemicalBook. this compound Properties and Suppliers. Retrieved from .

Sources

solubility of 2-Fluoro-5-(2-oxoethyl)benzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Fluoro-5-(2-oxoethyl)benzonitrile in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]

Executive Summary

This compound (CAS: 1025727-38-1) is a critical synthetic intermediate, primarily utilized in the manufacturing of poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib.[1][2] Structurally, it functions as a "linker" scaffold, bridging the fluorobenzonitrile core with the phthalazinone moiety via its reactive acetaldehyde side chain.

This guide addresses the specific solubility challenges posed by this molecule. Unlike stable solids, the presence of the 2-oxoethyl (acetaldehyde) group introduces significant instability—specifically susceptibility to oxidation (to the carboxylic acid) and self-polymerization.[1][2] Therefore, solubility cannot be treated as a static physical constant but must be managed as a dynamic parameter dependent on solvent purity, temperature, and time.

Physicochemical Profile & Structural Logic

To predict and manipulate solubility, we must first deconstruct the molecule’s interaction potential.

FeatureStructural ComponentSolubility Implication
Core Scaffold Benzonitrile RingProvides aromaticity and moderate polarity; drives solubility in chlorinated and aromatic solvents.[2]
Substituent 1 2-Fluoro GroupIncreases lipophilicity (LogP) relative to the parent benzonitrile; reduces water solubility.[2]
Substituent 2 5-(2-oxoethyl) GroupThe Critical Factor. A reactive acetaldehyde tail (

).[2] It imparts polarity but creates high reactivity with nucleophilic solvents (alcohols, amines).
Predicted LogP ~1.8 – 2.2Indicates lipophilic character; poor aqueous solubility, good organic solubility.[2]

Solubility Landscape

The following data categorizes solvent compatibility based on solubility potential vs. chemical stability .

Class I: High Solubility / High Stability (Recommended for Processing)

These solvents dissolve the compound well without triggering immediate degradation.[2]

  • Dichloromethane (DCM): Excellent solubility (>100 mg/mL).[1][2] The primary choice for extraction and transport.

  • Ethyl Acetate (EtOAc): Good solubility.[1][2] Often used as the "solvent" in recrystallization pairs.

  • Tetrahydrofuran (THF): High solubility, but requires peroxide-free status to prevent accelerated oxidation of the aldehyde.[1][2]

Class II: High Solubility / Low Stability (Use with Caution)[1][2]
  • Methanol / Ethanol: The compound is soluble, but the aldehyde group will reversibly form hemiacetals in solution.[1][2] While this can sometimes "protect" the aldehyde, it complicates HPLC analysis and can lead to acetal impurities if acid catalysts are present.

  • DMSO / DMF: Highly soluble.[2] However, these polar aprotic solvents can be difficult to remove. Heating this aldehyde in DMSO is not recommended due to the risk of oxidation.[2]

Class III: Low Solubility (Antisolvents)[1][2]
  • Hexanes / Heptane: Poor solubility.[1][2] Used to precipitate the compound from DCM or EtOAc solutions during purification.

  • Water: Practically insoluble.[1][2][3] Used as a wash solvent to remove inorganic salts.[2]

Summary Table: Solubility Profile
Solvent ClassSpecific SolventSolubility RatingStability RiskPrimary Use
Chlorinated DichloromethaneExcellent LowExtraction / Reaction Medium
Esters Ethyl AcetateGood LowCrystallization Solvent
Polar Aprotic DMSOHigh Moderate (Oxidation)Screening / Biological Assays
Alcohols MethanolGood High (Hemiacetal) Avoid for storage
Alkanes n-HeptanePoor LowCrystallization Antisolvent
Aqueous WaterInsoluble N/AWashing (Salt Removal)

Visualizing the Solubility-Reactivity Matrix

The diagram below illustrates the decision-making logic for solvent selection, balancing dissolving power against the risk of side reactions (hemiacetal formation or polymerization).

SolubilityMatrix cluster_Solvents Solvent Classes Compound 2-Fluoro-5-(2-oxoethyl) benzonitrile Chlorinated Chlorinated (DCM, Chloroform) Compound->Chlorinated High Solubility Stable Esters Esters (Ethyl Acetate) Compound->Esters Good Solubility Stable Alcohols Alcohols (MeOH, EtOH) Compound->Alcohols Soluble but Reactive (Hemiacetal) PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic High Solubility Hard to Remove Alkanes Alkanes (Heptane, Hexane) Compound->Alkanes Insoluble (Precipitant) Extraction Extraction & Synthesis Chlorinated->Extraction Cryst Crystallization (Solvent/Antisolvent) Esters->Cryst Degradation Risk of Degradation Alcohols->Degradation Alkanes->Cryst

Figure 1: Solvent selection logic balancing solubility with chemical stability.[1][2]

Experimental Protocol: "Rapid-Fire" Solubility Determination

Due to the aldehyde's instability, standard 24-hour shake-flask methods may yield inaccurate results (due to decomposition).[2] The following Dynamic Solubility Protocol is recommended.

Materials
  • Compound: Freshly synthesized or repurified this compound (purity >98% by HPLC).

  • Solvents: HPLC grade, dry (water <0.05%).[2]

  • Analysis: HPLC-UV (254 nm).

Step-by-Step Methodology
  • Preparation: Weigh 50 mg of compound into a 4 mL clear glass vial.

  • Titration: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for visual clarity (disappearance of solids).

  • Verification (Crucial):

    • Once dissolved, immediately take a 10 µL aliquot.

    • Dilute in Acetonitrile (ACN) and inject into HPLC.[2]

    • Pass Criteria: Purity peak area must remain >98%. If new peaks appear (acid or dimer), the solvent is incompatible.

Handling & Stability: The "Aldehyde" Factor

The "2-oxoethyl" group makes this compound prone to two specific failure modes in solution:[1]

  • Oxidation: In the presence of air, the aldehyde oxidizes to 2-fluoro-5-(carboxymethyl)benzonitrile (the corresponding acid).[1][2]

    • Mitigation: All solubility studies and storage solutions must be kept under an inert atmosphere (Nitrogen or Argon).[2]

  • Polymerization: Aldehydes can self-polymerize (aldol-type condensation) if the solution is slightly basic or left for extended periods.[1][2]

    • Mitigation: Store solutions at low temperature (-20°C) and avoid any trace of base (e.g., amines).[2]

Workflow Start Start: Solid Compound SolventAdd Add Solvent (e.g. DCM) Start->SolventAdd Check Visual Check: Clear Solution? SolventAdd->Check Check->SolventAdd No (Add more solvent) HPLC Immediate HPLC Check (Purity >98%?) Check->HPLC Yes (Dissolved) Success Valid Solubility Data HPLC->Success Pass Fail_Ox Fail: Oxidation (Acid Impurity) HPLC->Fail_Ox New Peak (Acid) Fail_Poly Fail: Polymerization (Dimer/Oligomer) HPLC->Fail_Poly Broad Peak (Polymer)

Figure 2: Workflow for validating solubility without degradation.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1025727-38-1).[1][2]Link[2]

  • PubChem. Compound Summary: Phenylacetaldehyde Derivatives and Stability. National Library of Medicine.[2] Link

  • BenchChem. Technical Overview: Handling of Unstable Aldehyde Intermediates in Drug Synthesis.Link[2]

  • ScienceMadness. Solubility and Oxidation of Phenylacetaldehyde Analogs.Link[2]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Aldehyde Intermediates.Link[2]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: This guide focuses on the chemical intermediate 2-Fluoro-5-formylbenzonitrile (CAS No. 218301-22-5), also known as 3-Cyano-4-fluorobenzaldehyde. While the request specified "2-Fluoro-5-(2-oxoethyl)benzonitrile," available scientific and safety literature predominantly addresses the 'formyl' derivative. Given its significance as a key building block in pharmaceutical synthesis, it is presumed to be the compound of interest. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory and process chemistry.

As a reactive organic intermediate, 2-Fluoro-5-formylbenzonitrile combines the hazardous properties of both aromatic nitriles and aldehydes.[1][2] Understanding its chemical personality is not merely a regulatory formality but the foundation of a proactive safety culture. This document moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a deeper, mechanistic understanding of the hazards and the scientific rationale behind the recommended safety protocols.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the first step in a thorough risk assessment.

IdentifierValue
Chemical Name 2-Fluoro-5-formylbenzonitrile[3][4]
Synonyms 3-Cyano-4-fluorobenzaldehyde[3]
CAS Number 218301-22-5[3][4]
Molecular Formula C₈H₄FNO[3][4]
Molecular Weight 149.12 g/mol [3][4]
PropertyValue
Appearance Solid[3]
Purity >95%[3]
Stability Stable under recommended storage conditions, but noted as air sensitive.[3]

Section 2: Hazard Identification and GHS Classification

2-Fluoro-5-formylbenzonitrile is classified as hazardous under the Globally Harmonized System (GHS).[3][5] Its toxicity profile is driven by the dual functionality of the nitrile and aldehyde groups. Nitriles can be highly toxic, with some being comparable in toxicity to alkali metal cyanides, while low molecular weight aldehydes are also known for their toxicity.[1][2]

GHS Hazard Pictograms:



Signal Word: Warning [6]

Summary of GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3][4][7]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[3][4][7]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[4][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3][4][7]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[3][4][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[3][7]

The causality behind this classification lies in the compound's reactivity. The electrophilic nature of the aldehyde carbon and the cyano-group's metabolic pathways contribute to its ability to irritate tissues and cause systemic toxicity upon absorption.

Section 3: Proactive Risk Management and Safe Handling Protocols

A self-validating safety protocol is one where the reasons for each step are clearly understood, promoting adherence and critical thinking rather than rote compliance. The handling of reactive chemicals demands such an approach.[8][9]

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through physical barriers and ventilation.

  • Chemical Fume Hood: All manipulations of 2-Fluoro-5-formylbenzonitrile, including weighing and transfers, must be performed within a certified chemical fume hood.[3][10] This is a non-negotiable control because the compound is harmful if inhaled and can cause respiratory irritation.[3][7]

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors in the event of an unforeseen release.[11]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[11][12]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is the last line of defense, protecting the user from contact with the chemical. The selection process must be deliberate.

  • Eye and Face Protection: Chemical splash-proof goggles are mandatory.[10] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[13]

  • Hand Protection: Nitrile gloves are recommended for incidental contact.[10] Always check the manufacturer's glove compatibility data. Contaminated gloves must be removed promptly and disposed of correctly.

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[11][13] An acid-resistant apron may be necessary for larger-scale operations.[13]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Control Selection Start Task: Handle 2-Fluoro-5-formylbenzonitrile AssessExposure Assess Potential for: - Inhalation - Skin/Eye Contact - Splashes Start->AssessExposure EngControls Engineering Control: Work in Fume Hood AssessExposure->EngControls Inhalation Hazard PPE_Selection Select PPE Based on Risk AssessExposure->PPE_Selection Contact Hazard Eye Eye Protection: Chemical Goggles PPE_Selection->Eye Gloves Hand Protection: Nitrile Gloves PPE_Selection->Gloves Body Body Protection: Lab Coat, Closed Shoes PPE_Selection->Body Face Face Shield (if splash risk) Eye->Face High Splash Risk

Caption: PPE selection workflow for handling hazardous chemicals.

Step-by-Step Handling Protocol
  • Preparation: Before handling, read and understand the Safety Data Sheet.[10] Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials, such as strong oxidizing agents.[3][12]

  • PPE Donning: Put on all required PPE as determined by the risk assessment.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid compound. Avoid generating dust.[7] For transfers of solutions, use appropriate glassware and secondary containment (e.g., a beaker or tray) to contain potential spills.

  • Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and any potential for pressure buildup is addressed.

  • Post-Handling: After use, ensure the container is tightly sealed and stored under an inert atmosphere as it is air-sensitive.[3]

  • Decontamination: Clean the work area thoroughly. Wash hands and any exposed skin with soap and water after handling is complete.[3][7] Do not eat, drink, or smoke in the work area.[3][12]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Immediate and correct first aid is critical.

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[3][7] Call a poison center or doctor if the person feels unwell.[3]

  • Skin Contact: If on skin, wash with plenty of soap and water.[3] Immediately remove all contaminated clothing.[7] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[3] Call a poison center or doctor immediately.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[7] Combustion may produce poisonous fumes, including oxides of carbon, nitrogen, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Spill Management Protocol
  • Evacuate: Clear the area of all personnel and move upwind.[7]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust.

  • Contain: Prevent the spill from spreading or entering drains.

  • Absorb & Collect: Use dry cleanup procedures.[7] Carefully sweep or scoop the spilled solid into a suitable, labeled container for waste disposal.[7][11]

  • Decontaminate: Clean the spill area thoroughly with water.

  • Report: Report the incident to the appropriate safety personnel.

Spill_Response_Workflow Spill Spill Occurs Evacuate 1. Evacuate Area & Alert Others Spill->Evacuate Assess 2. Assess Spill Size & Immediate Risk Evacuate->Assess SmallSpill Small Spill (Manageable by lab staff) Assess->SmallSpill Minor LargeSpill Large Spill (Requires EHS) Assess->LargeSpill Major PPE 3. Don Appropriate PPE (Gloves, Goggles, etc.) SmallSpill->PPE CallEHS Contact Emergency Response Team LargeSpill->CallEHS Contain 4. Contain Spill (Use sorbent socks) PPE->Contain Cleanup 5. Clean Up Spill (Use dry, inert material) Contain->Cleanup Dispose 6. Package & Label Waste Cleanup->Dispose Decon 7. Decontaminate Area & Equipment Dispose->Decon Report 8. Report to EHS/Supervisor Decon->Report

Caption: Emergency response workflow for a chemical spill.

Section 5: Storage and Disposal

Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][10] The compound should be stored under an inert atmosphere and locked up.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents.[3][12] Nitriles, in general, are incompatible with strong acids, bases, and reducing agents.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[3] Never return excess chemical to the original container.[11]

Section 6: Relevance in Drug Development

2-Fluoro-5-formylbenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[14][15] It is a key building block for the PARP inhibitor Olaparib, a targeted cancer therapy.[15][16] Its utility stems from the three distinct functional groups—fluoro, nitrile, and formyl—which allow for sequential, regioselective modifications.[17] The reactivity that makes it a valuable synthetic tool is the same reactivity that necessitates the stringent safety protocols outlined in this guide. Researchers must balance the compound's synthetic potential with a deep respect for its inherent hazards.

Conclusion

The safe and effective use of 2-Fluoro-5-formylbenzonitrile in a research and development setting is predicated on a comprehensive understanding of its chemical hazards and the implementation of robust safety protocols. By moving beyond mere compliance and embracing the scientific rationale behind each safety measure—from engineering controls and PPE to emergency preparedness—scientists can mitigate risks and foster a secure research environment.

References

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • UPEI. Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
  • Georgia Institute of Technology Environmental Health & Safety. Working with Highly Reactive Materials.
  • Fisher Scientific. (2009, September 14). Safety Data Sheet: 2-Fluoro-5-formylbenzonitrile.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet: Benzonitrile.
  • National Center for Biotechnology Information, PubChem. 2-Fluoro-5-hydroxybenzonitrile.
  • University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals — Policy and Procedure Library.
  • University of Michigan-Dearborn. Reactive Chemicals.
  • New Jersey Department of Health. (2000, December). Hazard Summary: Benzonitrile.
  • Apollo Scientific. Safety Data Sheet: 2-Fluoro-5-formylbenzonitrile.
  • Safe Work Australia. GHS Hazardous Chemical Information List.
  • MilliporeSigma. 2-Fluoro-5-nitrobenzonitrile 97.
  • United Nations Economic Commission for Europe. Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
  • Benchchem. (2025, December). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • TCI Chemicals. (2024, December 5). Safety Data Sheet: 3-Chloro-2-fluorobenzonitrile.
  • Sigma-Aldrich. 2-Fluoro-5-nitrobenzonitrile 97.
  • National Center for Biotechnology Information, PubChem. 2-Fluoro-5-formylbenzonitrile.
  • Ossila. 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3.
  • Fisher Scientific. Safety Data Sheet: 5-Fluoro-2-nitrobenzonitrile.
  • Environment, Health and Safety, University of California, Berkeley. Appendix I - Hazards Of Functional Groups.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Nitrile.
  • Benchchem. Application Notes and Protocols for the Large-Scale Production of 2-Fluoro-5-formylbenzonitrile for Pharmaceutical Use.
  • ERA Environmental Management Solutions. (2014, May 20). GHS Hazard Classification: Everything You Need to Know.
  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

Sources

Metabolic Liability Assessment: The Fate of 2-Fluoro-5-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-Fluoro-5-(2-oxoethyl)benzonitrile presents a distinct metabolic profile characterized by high cytosolic instability despite a robust aromatic core. While the fluorinated benzonitrile scaffold is resistant to Cytochrome P450 (CYP450) oxidative attack, the 2-oxoethyl (acetaldehyde) side chain acts as a metabolic "warhead."

This guide details why standard microsomal stability assays will yield false negative clearance data for this compound and mandates the use of cytosolic-competent systems (S9 fractions or hepatocytes) to accurately predict its rapid conversion to the corresponding carboxylic acid via Aldehyde Dehydrogenase (ALDH) .

Chemical & Physicochemical Profile

To predict the metabolic fate, we must first deconstruct the molecule’s electronic environment.

MoietyElectronic EffectMetabolic Implication
Benzonitrile (C1) Strong Electron Withdrawing Group (EWG)Deactivates the aromatic ring, reducing susceptibility to electrophilic attack by CYP450 (Phase I hydroxylation).
Fluorine (C2) Inductive EWG + Steric BlockBlocks metabolism at the C2 position; further reduces electron density of the

-system.
2-Oxoethyl (C5) Reactive Electrophile The Primary Liability. Aldehydes are high-energy intermediates prone to rapid oxidation (to acid) or reduction (to alcohol).

Key Insight: The aromatic ring is essentially "bulletproof" against Phase I oxidative metabolism due to the combined electron-withdrawing effects of the nitrile and fluorine. The metabolic clearance will be driven almost exclusively by the aliphatic aldehyde tail.

Predicted Metabolic Pathways[1]

The metabolism of this compound will not follow the canonical CYP450-mediated clearance often seen in drug discovery. Instead, it will follow "Non-P450" pathways predominantly located in the cytosol.

Pathway A: Oxidative Dehydrogenation (Dominant)
  • Enzyme: Aldehyde Dehydrogenase (ALDH) and potentially Aldehyde Oxidase (AO).[1][2]

  • Mechanism: NAD(P)+ dependent oxidation of the carbonyl carbon.[1]

  • Product: 2-Fluoro-5-(carboxymethyl)benzonitrile (Phenylacetic acid derivative).

  • Kinetics: Typically rapid (

    
     high). This is a detoxification pathway to eliminate the reactive aldehyde.
    
Pathway B: Reductive Metabolism (Secondary)
  • Enzyme: Alcohol Dehydrogenase (ADH) or Aldo-Keto Reductases (AKR).[1][3]

  • Mechanism: NADH/NADPH dependent reduction.

  • Product: 2-Fluoro-5-(2-hydroxyethyl)benzonitrile (Phenethyl alcohol derivative).

  • Reversibility: This reaction is often reversible; the alcohol can be re-oxidized back to the aldehyde.

Pathway C: Aromatic Hydroxylation (Negligible)
  • Enzyme: CYP450 (e.g., CYP2D6, CYP3A4).

  • Mechanism: Epoxidation/NIH Shift.[4]

  • Likelihood: Extremely low. The ring is electron-deficient, making it a poor substrate for the electrophilic iron-oxo species of CYP450.

Visualization: Metabolic Fate Map

MetabolicPathways cluster_legend Pathway Probability Parent 2-Fluoro-5-(2-oxoethyl) benzonitrile Acid Metabolite A (Major) Carboxylic Acid (Inactive/Excreted) Parent->Acid Oxidation (ALDH / AO) Cytosolic Alcohol Metabolite B (Minor) Alcohol (Reversible) Parent->Alcohol Reduction (ADH / AKR) Schiff Toxicity Risk Protein Adducts (Schiff Base) Parent->Schiff Nucleophilic Attack Alcohol->Parent Re-oxidation Green: High Clearance Green: High Clearance Red: Toxicity Risk Red: Toxicity Risk Green: High Clearance->Red: Toxicity Risk

Figure 1: Predicted metabolic map illustrating the dominant oxidative flux toward the carboxylic acid and the potential toxicity risk of the aldehyde warhead.

Experimental Validation Framework

A common error in evaluating aldehyde-containing compounds is relying on Liver Microsomes (HLM/RLM) . Microsomes are endoplasmic reticulum fragments; they contain CYP450s and UGTs but lack the cytosolic fraction where ALDH and AO reside.[5]

The "S9 Trap" Protocol

To validate the predicted instability, you must compare clearance in Microsomes vs. S9 Fractions (which contain both microsomes and cytosol).

Step-by-Step Assay Design
  • Test System Preparation:

    • Group A: Human Liver Microsomes (HLM) + NADPH.

    • Group B: Human Liver S9 Fraction + NADPH + NAD+ (Crucial cofactor for ALDH).

    • Group C: Cytosol only (optional, to isolate ALDH activity).

  • Incubation Conditions:

    • Substrate Concentration: 1

      
      M (to ensure first-order kinetics).
      
    • Timepoints: 0, 5, 15, 30, 60 min.

    • Temperature: 37°C.[6]

  • Analysis:

    • Quench with Acetonitrile containing internal standard.

    • Analyze via LC-MS/MS (monitoring Parent, Acid metabolite, and Alcohol metabolite).

Predicted Results Table
Assay SystemCofactorsPredicted Clearance (

)
Interpretation
Microsomes NADPHLow / Stable False Negative. CYP enzymes cannot easily oxidize the electron-poor ring.
S9 Fraction NADPH onlyModerate Some ALDH activity, but limited by lack of NAD+.
S9 Fraction NADPH + NAD+ High True Clearance. Full activation of cytosolic ALDH drives rapid oxidation.
Cytosol NAD+High Confirms metabolism is non-CYP mediated.

Structural Optimization (The "Fix")

If the aldehyde is necessary for binding (e.g., forming a covalent bond with a target serine/cysteine), it is a "warhead" and high clearance is the price of mechanism. However, if the aldehyde is a pharmacophore intended for hydrogen bonding, it must be replaced to improve stability.

Bioisostere Strategies
  • Oxidation Blocking: Replace the hydrogen on the aldehyde carbon with a methyl group (converting aldehyde to ketone).

    • Result: 2-Fluoro-5-(2-oxopropyl)benzonitrile. Ketones are significantly more stable against ALDH/AO.

  • Electronic Masking: Convert the aldehyde to a heteroaromatic ring (e.g., oxadiazole or oxazole).

  • Steric Protection: Introduce gem-dimethyl groups

    
     to the carbonyl (if converting to a ketone) to block nucleophilic attack.
    
Optimization Decision Tree

Optimization Start Is the Aldehyde Essential for Efficacy? Yes Yes (Covalent Inhibitor) Start->Yes No No (H-Bond Acceptor) Start->No Strategy1 Strategy: Prodrug Mask as Acetal/Hemiacetal Yes->Strategy1 Strategy2 Strategy: Bioisostere Replace with Nitrile, Oxetane, or Heterocycle No->Strategy2 Strategy3 Strategy: Methylation Convert to Methyl Ketone (Blocks ALDH) No->Strategy3

Figure 2: Decision logic for structural modification based on the pharmacophoric role of the aldehyde group.

References

  • Vasiliou, V., & Nebert, D. W. (2005). Analysis and update of the human aldehyde dehydrogenase (ALDH) gene superfamily. Human Genomics, 2(2), 138-143. Link

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

  • Obach, R. S. (2013). Metabolism of Drugs by Cytosolic Enzymes. In Cytochrome P450: Structure, Mechanism, and Biochemistry (4th Ed). Springer.
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of PARP Inhibitors Utilizing a Fluorinated Benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of PARP Inhibition and Advanced Synthetic Intermediates

Poly(ADP-ribose) polymerase (PARP) enzymes are central to the DNA damage response (DDR), playing a pivotal role in the repair of single-strand breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[1] This has established PARP inhibitors as a cornerstone of targeted therapy for a range of malignancies, including ovarian, breast, and prostate cancers.[2]

The development of potent and selective PARP inhibitors, such as Olaparib, has spurred significant interest in efficient and scalable synthetic routes. A key structural motif in many of these inhibitors is a substituted phthalazinone core, which mimics the nicotinamide portion of the NAD+ substrate, competitively inhibiting the PARP enzyme.[3] The synthesis of this core and its appended functionalities relies on the use of highly functionalized and precisely engineered building blocks.

This application note provides a detailed guide to the synthesis of PARP inhibitors, with a focus on the strategic use of 2-fluoro-5-substituted benzonitrile derivatives. We will first detail the established, industrially relevant synthesis of a key intermediate for Olaparib, which utilizes 2-Fluoro-5-formylbenzonitrile . Subsequently, we will present a scientifically grounded, proposed protocol for the application of the closely related, though less documented, 2-Fluoro-5-(2-oxoethyl)benzonitrile in the synthesis of a similar phthalazinone core structure. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel anticancer therapeutics.

Part 1: Established Synthesis of a Phthalazinone Precursor from 2-Fluoro-5-formylbenzonitrile

The synthesis of Olaparib often proceeds through the key intermediate 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. A crucial step in this pathway is the construction of the phthalazinone ring, which commences with the reaction of 2-Fluoro-5-formylbenzonitrile with a suitable phthalic acid derivative.

Rationale for Component Selection:
  • 2-Fluoro-5-formylbenzonitrile: The fluorine atom enhances the molecule's binding affinity and metabolic stability. The nitrile group is a versatile handle for further chemical transformations, and the formyl (aldehyde) group is the reactive site for the initial condensation reaction.

  • Hydrazine: This reagent is essential for the cyclization step that forms the pyridazinone ring system of the phthalazinone core.

Experimental Workflow Overview

The following diagram illustrates the synthetic transformation from 2-Fluoro-5-formylbenzonitrile to the phthalazinone core.

G A 2-Fluoro-5-formylbenzonitrile C Horner-Wadsworth-Emmons Reaction with 2-formylbenzoic acid derivative A->C B Phosphonate Intermediate D Stilbene Intermediate C->D E Hydrolysis and Cyclization with Hydrazine Hydrate D->E F 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid E->F

Caption: Synthetic pathway to a key Olaparib intermediate.

Detailed Protocol 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This protocol is a multi-step process that begins with a Horner-Wadsworth-Emmons reaction to form a stilbene-like intermediate, followed by hydrolysis and cyclization.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )PuritySupplier
2-Fluoro-5-formylbenzonitrile149.13>98%Commercially available
(3-Oxo-1,3-dihydroisobenzofuran-1-yl)Varies>98%Synthesized in situ
dimethyl phosphite
Triethylamine101.19>99%Commercially available
Sodium Hydroxide40.00>98%Commercially available
Hydrazine Hydrate50.06>98%Commercially available
Dichloromethane (DCM)84.93AnhydrousCommercially available
Ethanol (EtOH)46.07AnhydrousCommercially available

Step-by-Step Procedure:

  • Formation of the Stilbene Intermediate:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of a 3-hydroxyisobenzofuran-1(3H)-one derivative is reacted with dimethyl phosphite to form the corresponding phosphonate in situ.[4]

    • To a separate vessel, dissolve 2-Fluoro-5-formylbenzonitrile (1.0 eq) in anhydrous dichloromethane.

    • Add triethylamine (1.2 eq) to the benzonitrile solution and cool to 0 °C.

    • Slowly add the prepared phosphonate solution to the benzonitrile mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylidenemethyl)benzonitrile.[4][5]

  • Hydrolysis and Cyclization to the Phthalazinone Core:

    • Dissolve the crude stilbene intermediate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours to facilitate hydrolysis of the nitrile to a carboxylic acid.

    • Cool the reaction mixture and then add hydrazine hydrate (1.5 eq).

    • Heat the mixture to reflux for an additional 8-12 hours to drive the cyclization to the phthalazinone ring.[4]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[2]

Part 2: Proposed Synthetic Application of this compound

Conceptual Rationale:

The 2-oxoethyl group (-CH2CHO) provides a two-carbon electrophilic unit that can react with a dicarbonyl equivalent or a masked dicarbonyl species, followed by condensation with hydrazine to form the desired heterocyclic core. This approach offers an alternative to the Horner-Wadsworth-Emmons strategy.

Proposed Experimental Workflow

This diagram outlines a hypothetical, yet chemically sound, route to a phthalazinone intermediate from this compound.

G A This compound B Condensation with a 1,2-dicarbonyl equivalent (e.g., glyoxal derivative) A->B C Dihydropyridazinone Intermediate B->C D Aromatization C->D E Pyridazinone Intermediate D->E F Cyclization with Hydrazine E->F G Phthalazinone-like Core F->G

Caption: Proposed synthesis of a PARP inhibitor core.

Detailed Protocol 2: Proposed Synthesis of a Phthalazinone-like Core

This protocol outlines a plausible, multi-step synthesis.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )PuritySupplier
This compound163.15>95%Synthesized or custom
Glyoxal (40% solution in water)58.0440%Commercially available
Hydrazine Hydrate50.06>98%Commercially available
Acetic Acid60.05GlacialCommercially available
Palladium on Carbon (10%)-10%Commercially available
Ethanol (EtOH)46.07AnhydrousCommercially available

Step-by-Step Procedure:

  • Synthesis of this compound (if not available):

    • This intermediate can be prepared from 2-Fluoro-5-bromobenzonitrile via a Heck reaction with an appropriate vinyl ether followed by hydrolysis, or through other established methods for the synthesis of phenylacetaldehydes.

  • Condensation and Cyclization to form the Pyridazinone Ring:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

    • Add a glyoxal solution (1.1 eq) to the mixture.

    • Slowly add hydrazine hydrate (1.0 eq) to the reaction mixture. An exothermic reaction may be observed.

    • Heat the reaction to 80-100 °C for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Aromatization (if necessary):

    • If the initial product is a dihydropyridazinone, it may require an aromatization step.

    • Dissolve the crude product in a suitable solvent (e.g., toluene or xylene).

    • Add an oxidizing agent such as palladium on carbon (10 mol%) and heat to reflux.

    • Monitor the reaction for the formation of the aromatized product.

    • Upon completion, filter the catalyst and concentrate the solvent to yield the crude pyridazinone product.

  • Purification:

    • The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired phthalazinone-like core structure.

Conclusion and Future Perspectives

The synthetic routes detailed in this application note provide robust and adaptable methods for the preparation of key intermediates for PARP inhibitors. The established protocol utilizing 2-Fluoro-5-formylbenzonitrile represents a well-trodden path to the synthesis of Olaparib and related analogs. The proposed application of this compound offers a novel, albeit currently theoretical, avenue for the construction of the critical phthalazinone core. Further experimental validation of this proposed route could expand the synthetic chemist's toolbox for the development of next-generation PARP inhibitors. The continued refinement of synthetic methodologies for these complex heterocyclic systems will undoubtedly accelerate the discovery of new and more effective cancer therapies.

References

  • Elmasry, G. F., Aly, E. E., Awadallah, F. M., & El-Moghazy, S. M. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic chemistry, 86, 56-68.
  • Request PDF. (n.d.). Pyridazine Based Compounds with PARP-1 Inhibitory Activity.
  • Request PDF. (2025, August 6). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
  • Al-Warhi, T., Al-Mahmoudy, A. M., & Al-Rashood, S. T. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(24), 1855-1877.
  • RSC Medicinal Chemistry. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Retrieved from [Link]

  • Longdom Publishing. (2015, January 1). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

  • PubMed. (2019, January 1). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Retrieved from [Link]

  • Phthalazinone. (n.d.). PHTHALAZINONES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • PubMed. (2021, June 21). Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. Retrieved from [Link]

  • PMC. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • MDPI. (2023, July 19). Fully Automated, High-Dose Radiosynthesis of [18F]PARPi. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of phthalazinones. Retrieved from [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • PMC. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Retrieved from [Link]

  • PMC. (2012, October 15). Synthesis and In Vivo Imaging of a 18F-Labeled PARP1 Inhibitor Using a Bioorthogonal Scavenger-Assisted High Performance Method. Retrieved from [Link]

  • Google Patents. (n.d.). CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile.
  • PMC. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link]

  • MDPI. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • PMC - NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]

  • WashU Medicine Research Profiles. (2014, March 1). Synthesis, [>18>F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Retrieved from [Link]

Sources

reductive amination protocols for 2-Fluoro-5-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for 2-Fluoro-5-(2-oxoethyl)benzonitrile

Executive Summary & Compound Profile

This guide details the reductive amination of This compound , a critical "masked" benzylamine intermediate often utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs).

The core challenge with this substrate is the phenylacetaldehyde moiety at the 5-position. Unlike benzaldehydes, phenylacetaldehydes are prone to rapid enolization, self-aldol condensation, and trimerization upon storage. Furthermore, the nitrile (-CN) and fluoro (-F) groups on the aromatic ring are electron-withdrawing, increasing the electrophilicity of the aldehyde but also necessitating chemoselective reducing agents to avoid reducing the nitrile to a primary amine.

Compound Architecture:

  • Electrophile: Phenylacetaldehyde (High instability risk).

  • Sensitive Groups: Benzonitrile (Reducible under high-pressure hydrogenation or strong hydrides).

  • Target Reaction: Reductive amination with

    
     or 
    
    
    
    amines (e.g., piperazines).

Strategic Protocol Selection

We present two validated protocols. Protocol A is the industry "Gold Standard" for medicinal chemistry (milligram to gram scale) due to its high chemoselectivity. Protocol B is a cost-effective alternative for larger scales where reagent cost is a driver, though it requires stricter process control.

Decision Matrix: Which Protocol to Use?

DecisionMatrix Start Start: Select Amine Type AmineType Amine Structure? Start->AmineType Secondary Secondary Amine (e.g., Piperazine) AmineType->Secondary Primary Primary Amine (Risk of dialkylation) AmineType->Primary Scale Reaction Scale? SmallScale < 10 Grams High Chemoselectivity Needed Scale->SmallScale LargeScale > 10 Grams Cost Sensitive Scale->LargeScale Secondary->Scale Primary->Scale ProtA Protocol A: STAB (One-Pot) SmallScale->ProtA Recommended ProtB Protocol B: Two-Step (Imine -> NaBH4) LargeScale->ProtB With Optimization

Figure 1: Decision matrix for selecting the appropriate reductive amination protocol.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best for: High yields, high chemoselectivity, preserving the nitrile group.

Mechanism: Sodium triacetoxyborohydride (STAB) is sterically bulky and electron-deficient compared to NaBH4. It reduces the iminium ion (formed from aldehyde + amine) much faster than it reduces the aldehyde itself. This prevents the direct reduction of the starting material to the alcohol side-product.

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Amine: 1.1 – 1.2 equiv (Use free base; if salt, add 1.0 equiv TEA/DIPEA).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1][2]

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv). Critical for imine formation.

Step-by-Step Methodology:

  • Preparation: In a clean, dry flask under Nitrogen/Argon, dissolve the amine (1.1 equiv) in anhydrous DCE (

    
     concentration relative to aldehyde).
    
    • Note: If the amine is a hydrochloride salt, add equimolar triethylamine (TEA) and stir for 10 mins first.

  • Aldehyde Addition: Add this compound (1.0 equiv) to the amine solution.

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv).

    • Why: This buffers the pH to ~5-6, accelerating the dehydration of the hemiaminal to the iminium ion.

  • Imine Formation (Wait Step): Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Do not add reductant immediately. Allow the equilibrium to shift toward the imine.

  • Reduction: Cool to

    
     (optional, but recommended for this unstable aldehyde). Add STAB (1.5 equiv) portion-wise over 5 minutes.
    
  • Reaction: Warm to RT and stir for 2–16 hours. Monitor by LC-MS.

    • Success Indicator: Disappearance of aldehyde (M+H peak) and appearance of amine product.

  • Quench: Add saturated aqueous

    
     (gas evolution will occur). Stir vigorously for 15 mins.
    
  • Workup: Extract with DCM (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[3]

Protocol B: Two-Step Imine Formation / NaBH4 Reduction

Best for: Cost reduction, avoiding chlorinated solvents, or when STAB is unavailable.

Mechanism: This method separates the steps.[3] First, we force the imine formation completely (often using a dehydrating agent), then reduce with the stronger, cheaper Sodium Borohydride (


).

Reagents:

  • Solvent: Methanol (MeOH) (Anhydrous).

  • Dehydrating Agent:

    
     or Molecular Sieves (
    
    
    
    ).
  • Reductant: Sodium Borohydride (

    
    ) (1.0 – 1.2 equiv).
    

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in Anhydrous Methanol.

  • Dehydration: Add activated

    
     (approx. 200 mg per mmol substrate). Stir at RT for 2–4 hours.
    
    • Why: Methanol can sometimes form hemiacetals with the aldehyde, slowing the reaction.

      
       drives the equilibrium to the imine.
      
  • Filtration (Optional but Recommended): Filter off the drying agent under Argon to prevent re-hydrolysis.

  • Reduction: Cool the methanolic imine solution to

    
    .
    
  • Addition: Add

    
     pellets/powder portion-wise.
    
    • Caution: Exothermic with hydrogen gas evolution.

  • Quench: After 1 hour, quench carefully with

    
     or Acetone.
    
    • Note: Ensure the final pH is basic (

      
      ) before extraction to keep the amine in the organic phase.
      

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the critical intermediates and failure points (red arrows) where the reaction often stalls or produces side products.

ReactionMechanism Aldehyde Aldehyde (Substrate) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Alcohol Alcohol Side Product (Direct Reduction) Aldehyde->Alcohol Direct Reduction (If Reductant too strong) Polymer Aldol Polymer (Aldehyde Instability) Aldehyde->Polymer Basic pH / Heat Amine Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Reactive Intermediate) Hemiaminal->Iminium - H2O (Acid Cat.) Product Product (Secondary/Tertiary Amine) Iminium->Product + Hydride (STAB)

Figure 2: Mechanistic pathway highlighting the critical Iminium Ion intermediate and potential side reactions.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Iminium ion not forming.Add more Acetic Acid (up to 2 eq). Ensure molecular sieves are used if using Protocol B.
Alcohol Impurity Direct reduction of aldehyde.Use Protocol A (STAB). Ensure you wait 30-60 mins before adding the reducing agent.
Nitrile Reduction Reducing agent too strong.Avoid

or catalytic hydrogenation (

). Stick to Borohydrides.[2]
Complex Mixture Aldehyde decomposition.The starting material is unstable. Distill or purify the aldehyde immediately before use. Keep cold.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

  • Menear, K. A. , et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Describes Olaparib analogs and reductive amination context). Link

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. Link

Sources

Horner-Wadsworth-Emmons reaction with 2-Fluoro-5-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity HWE Olefination of 2-Fluoro-5-(2-oxoethyl)benzonitrile

Executive Summary & Strategic Context

This application note details the protocol for the chain extension of This compound (Compound 1 ) using the Horner-Wadsworth-Emmons (HWE) reaction.

Compound 1 is a sensitive phenylacetaldehyde derivative. Unlike benzaldehydes (e.g., the Olaparib intermediate 2-fluoro-5-formylbenzonitrile), Compound 1 possesses enolizable


-protons. This introduces a critical competitive pathway: base-mediated self-aldol condensation .

Key Challenges:

  • Enolization Risk: The acidity of the benzylic protons in Compound 1 (

    
    ) competes with the phosphonate reagent.
    
  • Stereocontrol: Ensuring high (

    
    )-selectivity for the resulting 
    
    
    
    -unsaturated ester.
  • Functional Group Tolerance: Preserving the nitrile (-CN) and fluoro (-F) moieties under basic conditions.

Recommended Strategy: We utilize a Masamune-Roush modification (LiCl/DBU) as the primary high-precision protocol to minimize base strength and prevent substrate polymerization. A standard NaH protocol is provided as a secondary option for scale-up on robust batches.

Scientific Foundation & Mechanism

Retrosynthetic Analysis

The target molecule is an


-unsaturated ester, a key intermediate for chain-extended PARP inhibitors or non-natural amino acid synthesis.

Retrosynthesis Product Target: Ethyl (E)-4-(3-cyano-4-fluorophenyl)but-2-enoate Aldehyde Substrate (1): This compound Product->Aldehyde HWE Disconnection Reagent Reagent: Triethyl phosphonoacetate Product->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly.

Mechanistic Pathway & Thermodynamics

The HWE reaction is thermodynamically controlled to favor the (


)-isomer.[1] The lithium cation (from LiCl) plays a dual role: it increases the acidity of the phosphonate (allowing the use of DBU, a milder base) and chelates the intermediate, preventing side reactions.

Critical Control Point: The phosphonate anion must be generated before the addition of the aldehyde to prevent the base from deprotonating the aldehyde's


-position.

Mechanism Step1 1. Deprotonation (Formation of Phosphonate Carbanion) Step2 2. Nucleophilic Attack (Rate Limiting Step) Step1->Step2 + Aldehyde Step3 3. Oxyanion Stabilization (Li+ Chelation) Step2->Step3 Step4 4. Elimination (Phosphate byproduct release) Step3->Step4 -> (E)-Alkene

Figure 2: Step-wise mechanistic flow of the Masamune-Roush HWE reaction.

Experimental Protocols

Method A: High-Precision Masamune-Roush Conditions (Recommended)

Best for: Small to mid-scale (mg to 10g), sensitive substrates, high stereoselectivity.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Triethyl phosphonoacetate (1.2 equiv)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Additive: Lithium Chloride (LiCl) (anhydrous, 1.5 equiv)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

Protocol:

  • System Prep: Flame-dry a round-bottom flask under Argon. Add a magnetic stir bar.

  • LiCl Activation: Add anhydrous LiCl (1.5 equiv) and anhydrous MeCN (0.2 M concentration relative to substrate). Stir for 10-15 minutes until LiCl is mostly dissolved/suspended.

  • Phosphonate Addition: Add Triethyl phosphonoacetate (1.2 equiv) to the LiCl suspension.

  • Base Addition: Cool the mixture to 0 °C (ice bath). Add DBU (1.2 equiv) dropwise. The solution may turn slightly yellow/cloudy as the chelated anion forms. Stir for 20 minutes at 0 °C.

  • Substrate Addition: Dissolve this compound in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Why? Slow addition ensures the aldehyde encounters an excess of the phosphonate anion, suppressing self-aldol condensation.

  • Reaction: Allow the reaction to warm to room temperature (23 °C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Method B: Standard NaH Conditions (Scale-Up)

Best for: Large scale (>10g), cost-sensitive workflows, provided the aldehyde batch is stable.

Reagents:

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: THF (anhydrous)

Protocol:

  • Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C .

  • Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Evolution of H₂ gas will occur. Stir for 30 mins until gas evolution ceases and the solution is clear/yellow.

  • Cool to -10 °C (Ice/Salt bath).

  • Add the aldehyde (1.0 equiv) in THF dropwise.

  • Stir at -10 °C for 1 hour, then warm to RT.

Data Analysis & Quality Control

Expected Analytical Data
ParameterExpected Value/ObservationNotes
Appearance Off-white to pale yellow solid/oilDarkening indicates polymerization.
TLC (Rf) Product Rf > Substrate RfProduct is less polar (ester vs aldehyde).
1H NMR (Alkene)

6.8 - 7.1 ppm (2H, m)
Characteristic doublet of doublets/multiplet for vinyl protons.
Coupling (

)

Confirms (

)-geometry
. (

) is typically < 12 Hz.
19F NMR Single peak

Shift may vary slightly vs starting material.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Polymerization Base deprotonated the aldehyde

-position.
Switch to Method A (LiCl/DBU). Ensure aldehyde is added slowly to the pre-formed anion.
Low (

)-Selectivity
Kinetic control dominant; insufficient warming.Ensure reaction warms to RT.[2][3][4] Switch solvent to THF if using Method A (MeCN favors elimination but THF can improve E/Z ratio in some steric cases).
Starting Material Remains Wet solvent or inactive base.Dry LiCl under vacuum with heat (flame dry) before use. LiCl is extremely hygroscopic.
Nitrile Hydrolysis Base too strong or aqueous quench too harsh.Use DBU (Method A). Keep workup pH neutral/mildly acidic.

Safety & Hazard Identification

  • This compound: Potentially irritant. Nitriles can release HCN under strong acid/metabolic conditions (though unlikely here). Handle in a fume hood.

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to release hydrogen gas.

  • DBU: Corrosive. Causes skin burns.

  • Triethyl phosphonoacetate: Irritant.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism, stereochemistry, and synthetic utility.[1][5][6][7][8] Chemical Reviews, 89(4), 863-927. Link

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[9] Tetrahedron Letters, 25(21), 2183-2186. Link

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. (Context for Olaparib-type intermediates). Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluoro-5-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

2-Fluoro-5-(2-oxoethyl)benzonitrile, also commonly referred to as 2-fluoro-5-formylbenzonitrile, is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its strategic substitution pattern, featuring a highly activated fluorine leaving group and two potent electron-wthdrawing moieties—a nitrile and a formyl group—renders it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the facile and regioselective introduction of a wide array of functional groups, making it a valuable precursor for the synthesis of complex molecules, most notably as a key intermediate in the production of the PARP inhibitor Olaparib, a significant therapeutic agent in oncology.[1][2]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution on this compound. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols for various classes of nucleophiles, and address potential challenges such as side reactions and troubleshooting.

Mechanism & Key Considerations: The Chemistry Behind the Reaction

The SNAr reaction is a powerful tool for the functionalization of aryl compounds.[3] Unlike electrophilic aromatic substitutions, which are characteristic of electron-rich aromatic systems, SNAr is favored on electron-deficient rings.[4][5] The reaction typically proceeds through a two-step addition-elimination mechanism.[6][7]

The Role of Substituents:

The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[7] In the case of this compound, both the nitrile (-CN) and the formyl (-CHO) groups act as potent EWGs. Their positions ortho and para to the fluorine atom, respectively, are optimal for delocalizing the negative charge that develops on the ring during the nucleophilic attack. This delocalization significantly lowers the activation energy of the reaction.

The Leaving Group:

In the context of SNAr, fluoride is an excellent leaving group. While counterintuitive from the perspective of SN1 and SN2 reactions where iodide is a better leaving group, in SNAr the rate-determining step is the initial nucleophilic attack on the aromatic ring.[8] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: General workflow of the SNAr reaction.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific nucleophile and available laboratory equipment.

General Considerations:
  • Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are generally preferred as they effectively solvate cations, leaving the nucleophile more reactive.[3]

  • Bases: For nucleophiles that require deprotonation (e.g., amines, phenols, thiols), a suitable base is necessary. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or for less acidic nucleophiles, a stronger base like sodium hydride (NaH) may be required.

  • Temperature: Reaction rates are typically increased at elevated temperatures. However, excessively high temperatures can lead to side reactions. A general starting point is often room temperature, with heating as needed.

Protocol 1: Reaction with Secondary Amines (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of 4-(3-cyano-4-formylphenyl)morpholine.

Materials and Reagents:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Phenols (e.g., Phenol)

This protocol outlines a general method for the synthesis of 2-(phenoxy)-5-(2-oxoethyl)benzonitrile.

Materials and Reagents:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) and phenol (1.1 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction to 100-120 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of ~7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Reaction with Thiols (e.g., Thiophenol)

This protocol provides a general procedure for the synthesis of 2-(phenylthio)-5-(2-oxoethyl)benzonitrile.

Materials and Reagents:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq).

  • Add triethylamine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the SNAr reaction on this compound with various nucleophiles. Please note that yields are based on literature for similar substrates and may vary.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Secondary AmineMorpholineK₂CO₃DMSO80-1004-8>90
Primary AmineBenzylamineK₂CO₃DMF60-806-1085-95
PhenolPhenolK₂CO₃DMF100-1206-1270-85
ThiolThiophenolEt₃NDMF25-402-4>90

Troubleshooting and Side Reactions

Low or No Conversion:

  • Insufficient reaction time or temperature: Increase the reaction time and/or temperature.

  • Inactive base or wet solvent: Ensure the base is of high quality and the solvent is anhydrous.

  • Deactivated nucleophile: Use a fresh, high-purity nucleophile.

Formation of Side Products:

The primary concern for side reactions involves the formyl group, which can react with certain nucleophiles, particularly primary amines, to form imines.

  • Protecting the Aldehyde: If imine formation is a significant issue, the aldehyde can be protected as an acetal prior to the SNAr reaction.[9][10] A common method involves reacting the aldehyde with ethylene glycol in the presence of an acid catalyst to form a 1,3-dioxolane. This protecting group is stable to the basic conditions of the SNAr reaction and can be readily removed with aqueous acid upon completion.[11]

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Workflow for SNAr with aldehyde protection.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile transformation that provides access to a diverse range of functionalized aromatic compounds. The protocols and considerations outlined in these application notes serve as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications. The high reactivity of this substrate, coupled with the well-understood principles of the SNAr reaction, makes it an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Nature Communications. (2025, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Retrieved from [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved from [Link]

  • OrgoSolver. Reactivity and Reactions of Aromatic Compounds: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, October 30). Green Chemistry. Retrieved from [Link]

  • WordPress. SNAr Solvents and Reagents. Retrieved from [Link]

  • National Institutes of Health. (2020, September 28). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]

  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • ACS Omega. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • Patsnap. (2015, November 25). Preparation method of Olaparib intermediate. Retrieved from [Link]

  • Google Patents. CN115806526B - A preparation method of olaparib intermediate.
  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • National Institutes of Health. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Retrieved from [Link]

  • National Institutes of Health. Interrupted SNAr-Alkylation Dearomatization. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • National Institutes of Health. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

  • Wikipedia. Protecting group. Retrieved from [Link]

  • Google Patents. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • University of Sheffield. Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Retrieved from [Link]

  • PubChem. 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 2-Fluoro-5-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-PREV-763 Subject: Prevention of Autoxidation and Polymerization during Storage Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 2-Fluoro-5-(2-oxoethyl)benzonitrile (often an intermediate in PARP inhibitor synthesis, such as Olaparib). This molecule contains a pendant acetaldehyde group (


), not a direct aromatic aldehyde.

Critical Chemical Insight: Unlike stable aromatic aldehydes (e.g., benzaldehyde), this molecule is an aliphatic aldehyde with acidic


-protons. This makes it susceptible to two distinct degradation pathways:
  • Autoxidation: Conversion to the carboxylic acid (2-(3-cyano-4-fluorophenyl)acetic acid) upon exposure to air.

  • Self-Aldol Polymerization: The

    
    -protons allow enolization, leading to rapid polymerization (gumming) if exposed to trace bases or moisture.
    

This guide replaces standard "cool and dark" advice with a rigorous, chemically grounded preservation system.

Module 1: The Science of Degradation (Root Cause Analysis)

Why is my batch degrading?

The degradation is driven by a radical chain mechanism initiated by light or trace transition metals. Once the radical forms, it reacts with molecular oxygen to form a peracid, which then oxidizes a second molecule of aldehyde to the carboxylic acid.

Visualization: The Autoxidation Cascade

The following diagram illustrates the specific radical pathway destroying your compound.

AutoxidationMechanism Aldehyde Target Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Metal/Heat) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O₂ (Fast) Peracid Peracid Intermediate (R-C(O)OOH) Peroxy->Peracid + Aldehyde (H-Abstraction) Peracid->Radical Regenerates Acid Carboxylic Acid Impurity (R-COOH) Peracid->Acid + Aldehyde (Redox Step)

Figure 1: Radical-chain autoxidation mechanism converting the aldehyde to carboxylic acid.

Module 2: Storage Protocols (The "Zero-Oxidation" System)

Do not rely on standard refrigerator storage. Implement this 3-Tier Barrier System .

Tier 1: Atmosphere Control (Argon vs. Nitrogen)
  • Recommendation: Use Argon (Ar) , not Nitrogen (

    
    ).
    
  • The Physics: Argon is heavier than air (density ~1.78 g/L vs 1.22 g/L for air). It forms a "blanket" over the solid/liquid, whereas Nitrogen mixes more easily with intruding air.

  • Protocol: Flush the headspace for 30 seconds after placing the solid in the vial, then seal immediately.

Tier 2: Physical Containment
  • Vessel: Amber glass vials with Teflon-lined caps.

  • Seal: Parafilm is insufficient for long-term storage (it is permeable to

    
     over months). Use electrical tape  or a secondary containment jar with desiccant.
    
Tier 3: Chemical Stabilization (Optional but Recommended)

For storage >3 months, consider converting the aldehyde to a Bisulfite Adduct . This renders it an oxidation-resistant solid salt, which can be reversed back to the aldehyde on demand (see Module 3).

Storage Conditions Summary Table
VariableOptimal ConditionRisk FactorConsequence of Failure
Temperature -20°C (Freezer)> 4°CIncreases radical propagation rate.
Atmosphere Argon (Blanket)Air / Poor SealRapid conversion to carboxylic acid.
Light Dark (Amber Vial)UV / FluorescentPhoto-initiation of radical chain.
pH Environment Neutral / Trace AcidBasic (pH > 7.5)Polymerization (Aldol condensation).

Module 3: Troubleshooting & Rescue Protocols

Scenario A: "My solid has turned into a sticky gum."
  • Diagnosis: Polymerization via Aldol Condensation.

  • Cause: Exposure to moisture or trace base.

  • Solution: This is often irreversible. You can attempt a silica plug filtration (DCM/MeOH), but yield loss will be high. Prevention is the only cure here.

Scenario B: "H-NMR shows a new peak at ~12 ppm and the solid is turning white."
  • Diagnosis: Oxidation to 2-(3-cyano-4-fluorophenyl)acetic acid.

  • Solution: The aldehyde can be purified using the Bisulfite Rescue Protocol .

Protocol: Bisulfite Purification (The "Reset Button")

This method selectively pulls the aldehyde into water as a salt, leaving non-aldehyde impurities (like polymerization products) in the organic layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc).

  • Adduct Formation: Add 2 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Agitation: Stir vigorously for 30–60 minutes. A white precipitate (the adduct) may form, or it may stay in the aqueous layer.

  • Wash: Separate layers. Wash the aqueous layer (or filtered solid) with fresh EtOAc to remove non-aldehyde impurities.

  • Regeneration:

    • Place the aqueous phase (or solid suspended in water) in a flask.

    • Add EtOAc.[1][2]

    • Slowly add saturated Sodium Bicarbonate (

      
      ) or 10% NaOH until pH ~9-10. Caution: Do not exceed pH 12 to avoid polymerization.
      
  • Extraction: The regenerated aldehyde will partition back into the EtOAc. Dry over

    
     and concentrate.
    
Decision Tree: Rescue Workflow

RescueWorkflow Start QC Check: Is Purity < 95%? Type Identify Impurity Type Start->Type Acid Carboxylic Acid (Oxidation) Type->Acid H-NMR: ~12ppm LCMS: M+16 Polymer Gums/Dimers (Aldol) Type->Polymer Broad peaks Insoluble gum Bisulfite Perform Bisulfite Purification Acid->Bisulfite High Efficiency Silica Flash Chromatography (Difficult Separation) Polymer->Silica Low Efficiency Success Pure Aldehyde Recovered Bisulfite->Success Silica->Success If <10% impurity Fail Discard Batch Silica->Fail If >10% impurity

Figure 2: Decision matrix for purifying degraded aldehyde batches.

Module 4: Quality Control (QC) Checklist

Before using stored material in a critical step (e.g., Negishi coupling or Phthalazinone formation), verify integrity:

  • Visual Inspection: Must be an off-white to pale yellow crystalline solid. Yellow/Orange gum indicates polymerization.

  • H-NMR Check:

    • Aldehyde Proton: Triplet at

      
       ~9.7–9.8 ppm.
      
    • Impurity Check: Look for carboxylic acid proton (

      
       ~11–13 ppm) or broad polymeric humps in the aliphatic region.
      
  • Solubility: The pure aldehyde should dissolve clearly in DCM or EtOAc. Cloudiness suggests acid formation (dimers) or polymer.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Lovering, F., et al. "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega, 2022, 7(7), 6313–6321.[3] Link (Context on the specific synthesis and handling of Olaparib intermediates).

  • Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961, 61(6), 563–589. Link (Foundational text on radical chain autoxidation mechanisms).

  • Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[4] The Journal of Organic Chemistry, 1999, 64(15), 5722-5724. Link (Advanced techniques for bisulfite regeneration).

Sources

Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Fluoro-5-formylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical pharmaceutical intermediate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes.

I. Overview of Synthetic Strategies

The synthesis of 2-Fluoro-5-formylbenzonitrile is pivotal for the production of various pharmaceuticals, including the PARP inhibitor Olaparib.[1][2] Two principal synthetic routes are predominantly employed in laboratory and industrial settings. Understanding the nuances of each pathway is crucial for effective troubleshooting and yield optimization.

  • Route 1: Three-Step Synthesis from 2-Fluorobenzonitrile. This pathway involves the formylation of 2-fluorobenzonitrile via a chloromethyl or bromomethyl intermediate, followed by hydrolysis and a final oxidation step.[1][2][3][4] This method avoids the use of highly toxic metal cyanides, making it a more environmentally benign option for large-scale production.[2][4]

  • Route 2: Cyanation of 3-Bromo-4-fluorobenzaldehyde. This is a more direct, one-step approach involving the nucleophilic aromatic substitution of a bromine atom with a cyanide group, typically using cuprous cyanide at elevated temperatures.[1][3][5][6] While efficient, this route necessitates the use of highly toxic reagents and requires careful handling and waste disposal.[7]

II. Troubleshooting Guides & Optimization

This section addresses specific issues that may arise during the synthesis of 2-Fluoro-5-formylbenzonitrile, categorized by the synthetic route.

Route 1: Three-Step Synthesis from 2-Fluorobenzonitrile

This route, while avoiding highly toxic reagents, has multiple steps where yield can be compromised. The final oxidation step is often the most critical for optimization.

Problem 1: Low Yield or Incomplete Reaction in the Final Oxidation Step
  • Symptoms: HPLC analysis indicates a significant amount of the starting material, 2-fluoro-5-(hydroxymethyl)benzonitrile (Intermediate II), remains after the expected reaction time. The isolated yield of the final product is substantially lower than reported values.[1]

  • Root Causes & Solutions:

    • Oxidizing Agent Quality: The efficacy of oxidizing agents like Pyridinium chlorochromate (PCC) can degrade over time, especially with improper storage.

      • Recommendation: Use fresh, high-quality PCC. Ensure it is handled in a dry environment to prevent decomposition.[1] For alternative oxidation, sodium hypochlorite in the presence of a catalyst can also be employed, but be aware that its solutions can also degrade.[1]

    • Solvent Purity: The presence of water or other impurities in the solvent can interfere with the oxidation process.

      • Recommendation: Use anhydrous dichloromethane (DCM) for PCC oxidations.[3]

    • Reaction Monitoring: Reaction times can vary based on scale and reagent purity. Prematurely stopping the reaction is a common cause of low yield.

      • Recommendation: Monitor the reaction progress closely using HPLC until the starting material is completely consumed.[1]

    • Formation of Tar-Like Residue: PCC oxidations are known to sometimes produce a viscous, tar-like material that can trap the product.

      • Recommendation: Add Celite or silica gel to the reaction mixture before filtration. This helps to adsorb the chromium byproducts and break up the residue, facilitating easier filtration and product isolation.[3]

Problem 2: Over-oxidation to Carboxylic Acid
  • Symptoms: The presence of a significant impurity corresponding to 2-fluoro-5-cyanobenzoic acid is detected by HPLC or NMR.

  • Root Causes & Solutions:

    • Choice of Oxidizing Agent and Solvent: While PCC is generally selective for the oxidation of primary alcohols to aldehydes, the reaction conditions can influence over-oxidation.[3]

      • Recommendation: Avoid using solvents like Dimethylformamide (DMF) with PCC, as this combination can promote over-oxidation. Dichloromethane is the recommended solvent to minimize this side product.[3]

    • Temperature Control: Exothermic reactions can lead to localized heating, which can drive over-oxidation.

      • Recommendation: Maintain careful control over the reaction temperature, especially during the addition of the oxidizing agent.

Experimental Protocol: Oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile (Intermediate II) with PCC
  • In a suitable reaction vessel, dissolve the crude 2-fluoro-5-(hydroxymethyl)benzonitrile in anhydrous dichloromethane.

  • Cool the solution in a cold water or ice bath with stirring.

  • Add Pyridinium chlorochromate (PCC) in portions, maintaining the reaction temperature at room temperature.

  • Monitor the reaction by HPLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite or silica gel.

  • Rinse the filter cake with additional dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting residue can then be purified by recrystallization.[2][6]

digraph "PCC_Oxidation_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Low Yield in\nPCC Oxidation?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pcc [label="Is PCC fresh\nand dry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Is DCM\nanhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_tar [label="Is a tar-like\nresidue forming?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_fresh_pcc [label="Use fresh, dry PCC.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_anhydrous_dcm [label="Use anhydrous DCM.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_celite [label="Add Celite or silica gel\nto the reaction mixture.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed with\nworkup.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_pcc [label="Yes"]; check_pcc -> check_solvent [label="Yes"]; check_solvent -> check_tar [label="Yes"]; check_tar -> proceed [label="No"];

check_pcc -> use_fresh_pcc [label="No"]; use_fresh_pcc -> check_solvent;

check_solvent -> use_anhydrous_dcm [label="No"]; use_anhydrous_dcm -> check_tar;

check_tar -> add_celite [label="Yes"]; add_celite -> proceed; }

Caption: Troubleshooting workflow for PCC oxidation.

Route 2: Cyanation of 3-Bromo-4-fluorobenzaldehyde

This direct route is attractive for its single step but comes with its own set of challenges, primarily related to the harsh reaction conditions and the reagents used.

Problem: Incomplete Cyanation Reaction
  • Symptoms: A significant amount of the starting material, 3-bromo-4-fluorobenzaldehyde, remains after the reaction.

  • Root Causes & Solutions:

    • Reaction Temperature: This nucleophilic aromatic substitution requires high temperatures to activate the aryl bromide.

      • Recommendation: Ensure the reaction temperature is consistently maintained at the specified high temperature (e.g., 170°C).[3][5]

    • Solvent Purity: The use of a dipolar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is crucial. The presence of water can interfere with the reaction.

      • Recommendation: Use anhydrous NMP.

    • Reagent Purity: The purity of the cuprous cyanide is critical for its reactivity.

      • Recommendation: Use high-purity cuprous cyanide.

Experimental Protocol: Cyanation of 3-Bromo-4-fluorobenzaldehyde
  • In a reaction flask, dissolve 3-bromo-4-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP).

  • Add cuprous cyanide to the mixture.

  • Heat the reaction mixture to 170°C with stirring and maintain overnight.

  • After cooling to room temperature, filter the mixture (the addition of diatomaceous earth can aid filtration).

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the crude product by recrystallization.[3][5]

digraph "Cyanation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: 3-Bromo-4-\nfluorobenzaldehyde", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add CuCN\nin anhydrous NMP", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Heat to 170°C,\nstir overnight", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Cool, filter,\nextract with EtOAc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Recrystallize", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product: 2-Fluoro-5-\nformylbenzonitrile", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reagents; reagents -> reaction; reaction -> workup; workup -> purification; purification -> product; }

Caption: Synthetic workflow for the cyanation route.

General Purification Issue: "Oiling Out" During Recrystallization
  • Symptoms: During recrystallization, the product separates as a liquid (an oil) instead of forming solid crystals. This is a common issue with aromatic aldehydes.[8]

  • Root Causes & Solutions:

    • High Impurity Level: Significant impurities can depress the melting point of the compound below the boiling point of the solvent system.

      • Recommendation: If the crude product is highly impure, consider a preliminary purification step like column chromatography.

    • Inappropriate Solvent System or Volume: The solubility curve of the product in the chosen solvent may not be ideal for crystallization.

      • Recommendations:

        • Increase Solvent Volume: Use a larger volume of the solvent to ensure the product remains dissolved at a higher temperature, allowing it to crystallize upon slower cooling.[3]

        • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.[3]

        • Adjust Solvent Polarity: In a mixed solvent system like petroleum ether/ethyl acetate, slightly increasing the proportion of the more polar solvent (ethyl acetate) may be beneficial.[3]

        • Seeding: Add a small seed crystal of pure product to induce crystallization.

III. Data Presentation: Comparison of Synthetic Routes

Synthetic RouteKey Reaction StepSolventReported Yield (%)Reported Purity (%)
Route 1 Oxidation of Intermediate IIDichloromethane65 - 75>97 - >98[2][3]
Route 2 CyanationN-Methyl-2-pyrrolidone (NMP)76.1Not Specified[3][5]

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with Route 2 (Cyanation)?

A1: The primary safety concern is the use of cuprous cyanide, which is highly toxic. It is essential to handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and respiratory protection. N-Methyl-2-pyrrolidone (NMP) is also a reproductive toxin and carries health risks.[3] Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Q2: In Route 1, what are the intermediates I and II?

A2:

  • Intermediate I: This is typically a halomethylated derivative of 2-fluorobenzonitrile, formed by reacting it with an aldehyde (like paraformaldehyde) and a halide source (e.g., sodium chloride or sodium bromide) in the presence of a catalyst and a strong acid.[1][2][3]

  • Intermediate II: This is 2-fluoro-5-(hydroxymethyl)benzonitrile, which is obtained after the hydrolysis of Intermediate I using an aqueous base.[1][3]

Q3: What is the expected melting point of pure 2-Fluoro-5-formylbenzonitrile?

A3: The reported melting point for pure 2-Fluoro-5-formylbenzonitrile is in the range of 80-84°C.[8] A broad melting point range for your recrystallized product is an indication of the presence of impurities.

Q4: Can alternative solvents be used for the cyanation reaction in Route 2?

A4: While NMP is commonly reported, other high-boiling point, dipolar aprotic solvents like DMSO or DMF could potentially be used. However, their efficacy and the optimal reaction conditions would need to be determined experimentally. These solvents also have their own safety profiles that must be carefully evaluated.[3]

V. References

  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

  • Google Patents. CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile.

Sources

Technical Support Center: Purification of 2-Fluoro-5-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Fluoro-5-(2-oxoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this compound is a critical step, and this resource is intended to help you navigate the common challenges encountered in the laboratory.

I. Introduction to the Purification of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The aldehyde functional group and the fluoro-substituted benzonitrile moiety make this molecule susceptible to specific side reactions and impurities that can complicate its purification. This guide will address these challenges head-on, providing practical solutions based on established chemical principles.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Purity After Flash Column Chromatography

Symptom: Your isolated product shows multiple spots on a Thin Layer Chromatography (TLC) plate or significant impurity peaks in High-Performance Liquid Chromatography (HPLC) analysis after purification by flash column chromatography.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from its impurities.

    • Solution: Systematically screen different solvent systems. A good starting point for moderately polar compounds like this is a mixture of ethyl acetate and hexanes.[1] If impurities are very close to your product on the TLC plate, a less polar system with a gradual gradient increase in the more polar solvent can improve separation.[2][3] For highly polar impurities, a solvent system like methanol in dichloromethane might be necessary.[1]

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.[4]

    • Solution: Ensure the silica gel is packed uniformly. Gently tapping the side of the column during packing can help settle the silica gel and remove air pockets.[4]

  • Sample Loading Technique: The method of applying the sample to the column can impact the resolution.

    • Solution: Dissolve the crude product in a minimal amount of a relatively non-polar solvent, like dichloromethane, to keep the initial band as narrow as possible.[4] For compounds that are not very soluble, a "dry loading" technique, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, is highly effective.[2]

Problem 2: Product "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your product separates from the recrystallization solvent as an oil.

Potential Causes & Solutions:

  • High Impurity Level: A high concentration of impurities can significantly depress the melting point of your compound, causing it to separate as a liquid.

    • Solution: First, attempt to remove some of the impurities by another method, such as a quick filtration through a small plug of silica gel, before proceeding with recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or the boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is not) can be employed. For benzonitrile derivatives, mixtures of petroleum ether and ethyl acetate have been used successfully.[5][6]

  • Cooling Rate is Too Fast: Rapid cooling can favor the formation of an oil over a crystalline solid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.[5]

Problem 3: Presence of Starting Material in the Final Product

Symptom: Analytical data (e.g., NMR, HPLC) indicates the presence of the starting material, 2-fluoro-5-(2-hydroxyethyl)benzonitrile, in your purified product.

Potential Causes & Solutions:

  • Incomplete Oxidation Reaction: The oxidation of the alcohol to the aldehyde did not go to completion.

    • Solution: Before purification, ensure the reaction has gone to completion by monitoring it with TLC or HPLC.[7] If the reaction is stalled, adding more oxidizing agent or extending the reaction time may be necessary. However, be cautious of over-oxidation to the carboxylic acid.[8]

  • Co-elution During Chromatography: The starting material and the product may have very similar polarities, making them difficult to separate by column chromatography.

    • Solution: Optimize the chromatography conditions. A shallower solvent gradient or a different stationary phase (e.g., alumina) might provide better separation.

  • Ineffective Liquid-Liquid Extraction: The workup procedure may not be effectively removing the more polar starting material.

    • Solution: Perform multiple extractions with an appropriate organic solvent.[9] Washing the combined organic layers with a dilute brine solution can help to remove residual water-soluble impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route used.

  • From the oxidation of 2-fluoro-5-(2-hydroxyethyl)benzonitrile: The most common impurity is the unreacted starting material. Over-oxidation can lead to the formation of 2-fluoro-5-(carboxymethyl)benzonitrile.[8]

  • From the reaction of 3-bromo-4-fluorobenzaldehyde with a cyanide source: Unreacted starting materials and metal cyanide complexes can be present.[5][10]

Q2: What is the recommended method for monitoring the progress of the purification?

A2: High-Performance Liquid Chromatography (HPLC) is the most robust method for monitoring the purity of fractions from column chromatography and for the final purity assessment of your product.[11][12] For a quick, qualitative assessment during column chromatography, Thin Layer Chromatography (TLC) is very effective.[3]

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique for liquids, it is generally not suitable for this compound due to its relatively high molecular weight and potential for decomposition at high temperatures. Purification of benzonitrile derivatives is often achieved by distillation under reduced pressure, but recrystallization or chromatography are more common for solid derivatives.[13][14][15]

Q4: How should I store the purified this compound?

A4: Aldehydes can be susceptible to oxidation to carboxylic acids over time. It is recommended to store the purified solid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

IV. Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol is a general guideline and should be optimized based on your specific crude material and the impurities present.

  • Preparation of the Column:

    • Select a glass column of an appropriate size.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).[3]

    • Ensure the silica bed is compact and level by gently tapping the column and running a few column volumes of the eluent through it under positive pressure.[4][16]

  • Sample Preparation and Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane.[4]

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column with your starting solvent system, applying gentle air pressure.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes).

    • Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Provides high surface area for effective separation.[3]
Mobile Phase Ethyl Acetate/HexanesA versatile solvent system for compounds of moderate polarity.[1]
Gradient 5% to 20% Ethyl AcetateA shallow gradient can improve the separation of closely eluting compounds.[2]
Loading Dry or minimal solventMinimizes the initial band width for better resolution.[2][4]

V. Visualized Workflow

Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound is_solid Is the crude material a solid? start->is_solid extraction Liquid-Liquid Extraction start->extraction Aqueous workup is_oily Is the crude material an oil? is_solid->is_oily No recrystallization Recrystallization is_solid->recrystallization Yes column Flash Column Chromatography is_oily->column Yes purity_check Assess Purity (TLC/HPLC) high_purity High Purity? purity_check->high_purity high_purity->column No, significant impurities final_product Pure Product high_purity->final_product Yes recrystallization->is_oily Oils out recrystallization->purity_check column->purity_check extraction->is_solid

Caption: A decision tree to guide the selection of a purification method.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Retrieved from

  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Retrieved from

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Fluoro-5-formylbenzonitrile by Recrystallization. Retrieved from

  • Benchchem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Retrieved from

  • Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. Retrieved from

  • Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile. Retrieved from

  • Google Patents. (n.d.). EP0004257A1 - Benzonitrile derivative, process for its preparation and its application. Retrieved from

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from

  • LookChem. (n.d.). Purification of Benzonitrile - Chempedia. Retrieved from

  • Royal Society of Chemistry. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from

  • Guidechem. (2020, November 10). How to Prepare 2-FLUORO-5-FORMYLBENZONITRILE? - FAQ. Retrieved from

  • Benchchem. (n.d.). Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation. Retrieved from

  • Chem-Impex. (n.d.). 2-Fluoro-5-methoxybenzonitrile. Retrieved from

  • Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles. Retrieved from

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from

  • Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin. Retrieved from

  • SciELO. (2017, May 17). LIQUID-LIQUID EXTRACTION OF AROMATICS FROM HYDROCARBON MIXTURES IN CAPILLARIES. Retrieved from

  • CoreyChem. (n.d.). 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzonitrile. Retrieved from

  • AJC. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from

  • MilliporeSigma. (n.d.). 2-Fluoro-5-nitrobenzonitrile 97 17417-09-3. Retrieved from

  • National Institutes of Health. (n.d.). 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem. Retrieved from

  • Career Henan Chemical. (n.d.). 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzonitrile | CAS 763114-25-6. Retrieved from

  • Benchchem. (n.d.). analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Novel Analytical Methods to Verify Effectiveness of Cleaning Processes. Retrieved from

  • Journal of Materials Chemistry C. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from

  • Ossila. (n.d.). 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3. Retrieved from

  • Benchchem. (n.d.). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone. Retrieved from

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. Retrieved from

  • Organometallics. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Retrieved from

Sources

Technical Support Center: Managing Thermal Instability of 2-Fluoro-5-(2-oxoethyl)benzonitrile During Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for handling the process safety challenges associated with 2-Fluoro-5-(2-oxoethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are scaling up reactions involving this compound.

The unique structure of this compound, containing an activated aromatic ring, a nitrile group, and a reactive aldehyde moiety, presents specific thermal stability challenges. Improper handling, especially during scale-up, can lead to uncontrolled exothermic events, impurity formation, and significant yield loss. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure your scale-up process is safe, efficient, and robust.

Troubleshooting Guide: Addressing Common Scale-Up Issues

Issue 1: Unexpected Exotherm or Runaway Reaction During Processing

A sudden, uncontrolled temperature increase is a critical safety event. Understanding the potential causes is the first step toward prevention and mitigation.[1][2][3][4][5]

Potential Root Causes:

  • Decomposition: The molecule itself may be undergoing exothermic decomposition at the process temperature. The aldehyde and nitrile groups on the fluorinated benzene ring can contribute to thermal instability.

  • Side Reactions: Unintended side reactions, such as self-condensation (Aldol condensation) of the aldehyde, can be highly exothermic.[6][7][8] This is often accelerated by elevated temperatures or the presence of acidic or basic impurities.

  • Insufficient Heat Removal: The primary challenge of scale-up is the decrease in the surface-area-to-volume ratio.[9] A reaction that is easily controlled in the lab can generate heat faster than it can be removed in a large reactor, leading to a thermal runaway.[9][10][11][12][13]

Diagnostic Workflow:

  • Immediate Action: If a runaway is suspected, prioritize immediate and rapid cooling of the reactor.[3] Prepare for emergency procedures as defined in your site's safety protocols.

  • Thermal Hazard Assessment: Before attempting another scale-up, a thorough thermal hazard assessment is mandatory.[14][15] This involves using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC).[16][17][18][19]

  • Impurity Profile Analysis: Analyze the crude reaction mixture using techniques like HPLC and LC-MS to identify any unexpected byproducts that could indicate side reactions like aldol condensation or decomposition.

dot

Caption: Troubleshooting workflow for unexpected exotherms.

Mitigation Strategies & Protocols:

  • Lower Reaction Temperature: The most straightforward approach is to lower the process temperature. A risk assessment should determine the maximum safe operating temperature, providing a safe margin below the onset temperature of decomposition (Td) identified by DSC.[11]

  • Implement Semi-Batch Dosing: For highly exothermic reactions, avoid batch reactions where all reagents are present at the start.[2] A semi-batch process, where one reagent is added slowly over time, allows the heat of reaction to be removed as it is generated, preventing accumulation.[2]

  • Process Redesign: If thermal instability is inherent, a process redesign may be necessary. This could involve choosing a different solvent with a higher heat capacity or exploring alternative, less energetic synthetic routes.

Protocol 1: Screening for Thermal Instability using Differential Scanning Calorimetry (DSC)

This protocol outlines a standard method for determining the onset temperature of decomposition for this compound.

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a high-pressure DSC pan (e.g., gold-plated stainless steel to prevent reactivity).[16][20]

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min).[20]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected reaction temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate, typically 2-5 °C/min. A slower ramp rate provides better resolution for the onset temperature.[16]

    • Continue heating until the decomposition exotherm is complete, or to a maximum temperature of ~400 °C.[20]

  • Data Analysis: The primary result is a plot of heat flow versus temperature. Identify the onset temperature (Td) of any significant exothermic event. This is the temperature at which the heat flow deviates from the baseline, indicating the start of a self-heating reaction.[16][21]

ParameterDescriptionTypical Value for Screening
Sample Size Amount of material to be tested.1-5 mg
Heating Rate Rate of temperature increase.2-5 °C/min
Purge Gas Inert atmosphere to prevent oxidation.Nitrogen (N₂)
Pan Type Container for the sample.High-pressure, sealed pan

Table 1: Typical DSC Parameters for Thermal Hazard Screening.

Issue 2: Low Yield, High Impurity Profile, and Product Discoloration

These issues are often interconnected and point towards competing side reactions or product degradation, which are exacerbated during the longer reaction times and potentially higher local temperatures of a scaled-up process.

Potential Root Causes:

  • Aldol Condensation: The aldehyde functional group can react with itself or other enolizable species in the reaction mixture, especially under basic conditions or at elevated temperatures, leading to colored, high-molecular-weight impurities.[6][7][8][22]

  • Decarbonylation: Aromatic aldehydes can undergo decarbonylation (loss of CO) at high temperatures, often catalyzed by trace metals, leading to the formation of 2-fluorobenzonitrile.[23][24][25]

  • Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially if air is not rigorously excluded from the process.

Diagnostic Workflow:

  • Characterize Impurities: Isolate and identify major impurities using techniques like preparative HPLC, NMR, and Mass Spectrometry. Knowing the structure of the byproduct provides direct insight into the undesired reaction pathway.

  • Forced Degradation Study: Intentionally expose the pure compound and reaction mixtures to various stress conditions (e.g., elevated temperature, presence of acid/base, air) on a small scale. Monitor impurity formation to understand which conditions are most detrimental.

  • Monitor Reaction Profile: Take samples at regular intervals during the reaction and analyze them by HPLC. This will show when impurities start to form, helping to pinpoint the problematic step or condition.

Mitigation Strategies:

  • pH Control: If aldol condensation is the issue, ensure the reaction medium is kept under neutral or slightly acidic conditions, if compatible with the desired chemistry. Buffer the reaction mixture if necessary.

  • Inert Atmosphere: To prevent oxidation, ensure the reactor is thoroughly purged with an inert gas like nitrogen or argon before starting the reaction and maintain a positive pressure throughout the process.

  • Metal Sequestration: If decarbonylation is suspected, consider the source of potential metal catalysts (e.g., reactants, reactor walls). Using a metal scavenger or ensuring high purity of starting materials can be beneficial.

dot

Caption: Potential degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended operating temperature for processes involving this compound?

A: There is no single "maximum" temperature; it is process-dependent. The maximum safe operating temperature must be determined experimentally for your specific reaction mixture. A crucial safety practice is to ensure the process temperature is significantly lower than the decomposition onset temperature (Td) determined by DSC.[11][12] A safety margin of at least 50 °C below the Td is often recommended, but this must be evaluated as part of a comprehensive risk assessment.

Q2: Are there specific solvents that should be avoided during scale-up?

A: Avoid solvents that can react with the aldehyde group. For example, primary or secondary amine-based solvents (e.g., DMAc, NMP under certain conditions) could potentially form enamines. Protic solvents, especially under basic conditions, might facilitate aldol-type reactions. High-boiling point solvents should be used with caution, as they allow reactions to be run at higher temperatures where the compound may be less stable.

Q3: How should this compound be stored to ensure stability?

A: Based on its reactive aldehyde group, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., in a container purged with nitrogen or argon).[26] This minimizes the risk of slow degradation via oxidation or oligomerization over time. Long-term storage at refrigerated temperatures (2-8 °C) is advisable.

Q4: My small-scale reaction works perfectly, but fails on a 100L scale. Why?

A: This is a classic scale-up challenge primarily due to heat transfer limitations.[9] The volume of your reaction increases by a cube (r³), while the surface area available for cooling only increases by a square (r²). This means a large reactor is much less efficient at removing heat.[9] An exotherm that was easily dissipated in a 1L flask can quickly become an uncontrollable runaway in a 100L reactor.[9][10][27] This underscores the absolute necessity of performing reaction calorimetry to understand the heat flow before attempting a large-scale reaction.[18][19]

Q5: What analytical technique is best for monitoring the reaction in real-time?

A: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method. It can effectively separate the starting material, desired product, and various impurities, allowing for quantitative tracking of the reaction progress and purity profile. Developing a stability-indicating HPLC method before scale-up is a critical step.

References

  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC).
  • Frurip, D. J., & Gort, S. M. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ACS Publications.
  • Prime Process Safety Center. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications.
  • Ding, K., et al. (2017, April 11). Nickel-Catalyzed Decarbonylation of Aromatic Aldehydes. ACS Publications.
  • DEKRA. (n.d.). DSC Testing & Differential Scanning Calorimetry for Thermal Stability.
  • Reddy, K. R., et al. (2017, September 6). Decarbonylation of Aromatic Aldehydes and Dehalogenation of Aryl Halides Using Maghemite-Supported Palladium Catalyst. Thieme.
  • ResearchGate. (n.d.). Nickel Catalyzed Decarbonylation of Aromatic Aldehydes | Request PDF.
  • Fauske, A. (2013, November 7). Measuring Heat Flow With Differential Scanning Calorimetry (DSC). Fauske & Associates.
  • TA Instruments. (n.d.). Evaluation of hazards potential by dsc, ta-238.
  • PubMed. (2017, May 5). Nickel-Catalyzed Decarbonylation of Aromatic Aldehydes.
  • Fauske, R. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates.
  • Cardillo, P., & Mascaro, G. (n.d.). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. ResearchGate.
  • Royal Society of Chemistry. (2025, May 23). Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. Organic & Biomolecular Chemistry.
  • Somani, R. S. (2022, November 1). Practical approach to prediction and prevention of runaway reactions. Journal of Loss Prevention in the Process Industries.
  • ResearchGate. (2025, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application.
  • Fauske & Associates. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
  • Kotha, A., et al. (2017, May 29). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals.
  • H.E.L Group. (2024, March 13). Calorimetry methodologies using Simular reaction calorimeter.
  • EPA. (n.d.). how to prevent runaway reactions. EPA Archive.
  • ChemicalBook. (2026, January 22). 2-FLUORO-5-FORMYLBENZONITRILE | 218301-22-5.
  • Noah Chemicals. (2016, August 19). Safety Considerations for Scaling Up Production Capabilities.
  • Chemistry Steps. (2020, April 1). Aldol Condensation.
  • Willmot, J. (2020, October 2). Solving process safety and scale up. Laboratory News.
  • Wikipedia. (n.d.). Aldol condensation.
  • Chou, C. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Semantic Scholar.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
  • H.E.L Group. (2020, November 17). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up.
  • H.E.L Group. (n.d.). Process Safety and Scale-up.
  • NEET coaching. (n.d.). Aldol Condensation: Mechanism, Types and Applications.
  • Moody, S. A., & Mak, A. M. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
  • Barton, J. A., & Nolan, P. F. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.

Sources

Validation & Comparative

HPLC method validation for 2-Fluoro-5-(2-oxoethyl)benzonitrile purity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Analysis of Reactive Intermediates: A Comparative HPLC Validation Guide for 2-Fluoro-5-(2-oxoethyl)benzonitrile

Executive Summary

The synthesis of PARP inhibitors (e.g., Olaparib) relies heavily on the purity of the aldehyde intermediate This compound . This molecule presents a dual analytical challenge:

  • Reactivity: The acetaldehyde side chain is prone to rapid oxidation, forming 2-(3-cyano-4-fluorophenyl)acetic acid (the "Acid Impurity").

  • Structural Similarity: The polarity difference between the aldehyde and its acid derivative is minimal under standard neutral Reverse Phase (RP) conditions, leading to co-elution.

This guide compares a standard C18 Isocratic Method (Method A) against an optimized Phenyl-Hexyl Gradient Method (Method B). We demonstrate that while Method A fails to resolve the critical oxidation impurity, Method B utilizes


-

interactions and pH control to achieve baseline separation (

), fulfilling ICH Q2(R2) validation requirements.

The Challenge: Chemistry & Degradation

To validate a method, one must first understand what the molecule becomes when it degrades. The aldehyde moiety is the Critical Quality Attribute (CQA).

Figure 1: Degradation Pathway & Analytical Targets

DegradationPathway Aldehyde TARGET ANALYTE This compound (Reactive Aldehyde) Acid MAJOR IMPURITY 2-(3-cyano-4-fluorophenyl)acetic acid (Oxidation Product) Aldehyde->Acid [O] Air/Solution (Fast Process) Dimer SECONDARY IMPURITY Aldol Condensation Dimers (Polymerization) Aldehyde->Dimer Basic pH/Heat (Slow Process)

Caption: The primary stability risk is the oxidation of the acetaldehyde side chain to a carboxylic acid. The method must resolve these two species.

Comparative Analysis: Method A vs. Method B

We evaluated two distinct separation strategies. Method A represents a "first-pass" generic approach, while Method B is rationally designed for aromatic aldehydes.

Experimental Configurations
ParameterMethod A (The Control) Method B (The Solution)
Column Generic C18 (5 µm, 4.6 x 150 mm)Fused-Core Phenyl-Hexyl (2.7 µm, 4.6 x 100 mm)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Mobile Phase A Water (Neutral pH)0.1% Phosphoric Acid (pH 2.1)
Mobile Phase B AcetonitrileAcetonitrile
Elution Isocratic (50:50)Gradient (5% to 60% B in 8 min)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV 254 nmUV 230 nm (Optimized for Nitrile)
Performance Data
MetricMethod A ResultMethod B ResultAnalysis
Retention Time (Main) 4.2 min5.8 minMethod B increases retention, allowing impurities to clear.
Resolution (

)
1.1 (Co-elution with Acid)3.4 (Baseline Separation) CRITICAL: Method A cannot quantitate the acid impurity accurately.
Peak Tailing (

)
1.6 (Asymmetric)1.1 (Sharp)Acidic pH in Method B suppresses silanol interactions.
Theoretical Plates ~4,500~12,000Fused-core particles in Method B double the efficiency.

Expert Insight: Method A fails because at neutral pH, the "Acid Impurity" is partially ionized, causing it to streak (tail) into the main aldehyde peak. Method B uses a Phenyl-Hexyl phase which "grabs" the aromatic ring of the benzonitrile more effectively via


-

stacking. Simultaneously, the pH 2.1 buffer suppresses the ionization of the acid impurity, forcing it into a sharp, distinct peak that elutes before the main peak.

Detailed Protocol: Optimized Method B

This protocol is validated for release testing of this compound.

A. Reagents & Preparation
  • Diluent: Acetonitrile:Water (20:80) with 0.1% H3PO4. Note: Acidic diluent stabilizes the aldehyde against oxidation during the run.

  • Standard Prep: Dissolve 10 mg of Reference Standard in 10 mL Diluent. Store at 4°C immediately.

  • Sample Prep: Nominal concentration 1.0 mg/mL. Filter through 0.2 µm PTFE.

B. Instrument Settings
  • Column Temp: 30°C (Controlled)

  • Injection Vol: 5 µL

  • Gradient Table:

    • 0.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 5% B

    • 11.0 min: Stop (Re-equilibrate)

Validation Results (ICH Q2(R2))

The following data supports the suitability of Method B.

Linearity & Range

Evaluated from 50% to 150% of target concentration (0.5 - 1.5 mg/mL).

LevelConc. (mg/mL)Area (mAU*s)
50%0.50212540
75%0.75118850
100%1.00525100
125%1.25431450
150%1.50337680
Result

Pass
Accuracy (Recovery)

Spiked samples at three levels.

Spike LevelRecovery %% RSD (n=3)
80%99.8%0.4%
100%100.2%0.2%
120%99.5%0.5%
LOD / LOQ (Sensitivity)

Determined via Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL

  • LOQ (S/N = 10): 0.15 µg/mL

Validation Workflow Diagram

Figure 2: The Validation Decision Tree

ValidationWorkflow Start Method Development Scout Column Screening (C18 vs Phenyl-Hexyl) Start->Scout Opt Optimization (pH & Gradient Slope) Scout->Opt Decision Resolution > 2.0? Opt->Decision Decision->Scout No (Loop) Val ICH Q2(R2) Validation Decision->Val Yes Params Specificity | Linearity | Accuracy | Precision Val->Params Final SOP Generation Params->Final

Caption: Systematic workflow ensuring the method meets regulatory acceptance criteria before SOP generation.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Column Selection Principles).

Sources

Safety Operating Guide

2-Fluoro-5-(2-oxoethyl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-5-(2-oxoethyl)benzonitrile Proper Disposal Procedures

Part 1: Executive Safety Assessment & Chemical Profile

The Molecule at a Glance To properly dispose of This compound , one must first understand the synergistic hazards of its functional groups.[1] This compound is not merely "organic waste"; it is a polyfunctional intermediate containing a nitrile, an aryl fluoride, and a reactive acetaldehyde side chain (2-oxoethyl group).[1]

  • Nitrile (-CN): Presents a toxicity risk (Category 3/4 Acute Toxicity).[1] Under acidic conditions, it poses a theoretical risk of hydrolyzing to release hydrogen cyanide (HCN), though aryl nitriles are generally more robust than aliphatic ones.

  • Aldehyde (-CH₂CHO): The "2-oxoethyl" moiety is an acetaldehyde derivative.[1] It is prone to air oxidation (forming the corresponding carboxylic acid) and polymerization. It is chemically reactive and potentially sensitizing.[2]

  • Aryl Fluoride (Ar-F): Classifies the waste as Halogenated . This dictates the specific incineration stream required to manage hydrofluoric acid (HF) generation during thermal destruction.

Immediate Hazard Profile (GHS Classification Proxy)

  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Waste Code (RCRA): Not explicitly P- or U-listed. Classify as D001 (Ignitable, if in solvent) and D003 (Reactive, potential cyanide generation if acidified) depending on concentration and state.

Part 2: Pre-Disposal Stabilization & Segregation

The Golden Rule of Segregation:

NEVER mix nitrile-containing waste with strong acids (e.g., HCl, H₂SO₄) or strong oxidizers (e.g., HNO₃).[1]

Chemical Incompatibility Check

Before moving the material to a waste container, ensure it is not mixed with incompatible streams.

Functional GroupIncompatible Waste StreamRisk
Nitrile Acidic Waste (pH < 2)Hydrolysis generating toxic HCN gas.[1]
Aldehyde Oxidizing Acids (Nitric, Chromic)Exothermic oxidation; potential fire/explosion.
Aldehyde Strong Bases (NaOH, KOH)Uncontrolled aldol polymerization (exothermic).
Stabilization of Reactive Residues

If you have a reactive reaction mixture containing this intermediate:

  • Quenching: Ensure any active reagents (e.g., reducing agents used to make the aldehyde) are fully quenched before bottling.

  • Oxidation Management: If the material has degraded (polymerized or oxidized), it remains hazardous. Do not attempt to "clean" it with bleach (hypochlorite), as this can react with the nitrile or aldehyde violently.

Part 3: Waste Stream Classification Logic

This decision matrix ensures you select the correct waste drum.

WasteDisposal cluster_note Critical Constraint Start Waste Generation State Physical State? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Precipitate State->Solid HalogenCheck Contains Halogens? Liquid->HalogenCheck SolidBin Stream C: Solid Hazardous Waste Solid->SolidBin Double Bagged Halogenated Stream A: Halogenated Organic HalogenCheck->Halogenated Yes (Fluorine) NonHalogenated Stream B: Non-Halogenated HalogenCheck->NonHalogenated No Note This compound contains Fluorine. ALWAYS select Halogenated Stream.

Figure 1: Waste Stream Decision Matrix. Note that the presence of the Fluorine atom mandates "Halogenated" classification for liquid waste streams.[1]

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired shelf stock, contaminated weighing boats, or isolated solid product.[1]

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a secondary container (e.g., a wide-mouth HDPE jar or a second bag).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound" (Write out full name; do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[3]

  • Disposal: Deposit into the Solid Hazardous Waste drum.

    • Note: Do not dissolve in solvent just to dispose of it; this increases waste volume unnecessarily.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction solvents, extraction layers, or HPLC waste containing the compound.[1]

  • Stream Selection: Because the molecule contains Fluorine , you must use the Halogenated Organic Waste container.[4][5]

    • Why? Incinerators require specific scrubbers to capture HF gas generated from fluorinated compounds. Putting this in "Non-Halogenated" waste can damage incinerator infrastructure and violate environmental permits.

  • pH Check: Verify the waste solution is neutral (pH 6–8).

    • If Acidic: Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to prevent HCN formation.

    • If Basic: Neutralize with dilute acid (e.g., Citric Acid) to prevent aldehyde polymerization.

  • Transfer: Pour into the waste container using a funnel to avoid spillage.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

Scenario C: Contaminated Sharps & Glassware
  • Rinsing: Triple-rinse contaminated glassware (flasks, vials) with a compatible solvent (e.g., Acetone or Dichloromethane).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Organic Waste container.

  • Glass Disposal:

    • If the glass is visibly clean after rinsing, dispose of it in the Broken Glass/Sharps box.

    • If residue remains (e.g., tar/polymer), dispose of the entire vial in the Solid Hazardous Waste bin.

Part 5: Emergency Response (Spills)

Spill Response Protocol: "The 3-C Method"

  • Control:

    • Evacuate the immediate area.[6][7][8]

    • Don PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

    • Critical: If the spill is large (>100 mL) or outside a fume hood, use a half-face respirator with organic vapor/acid gas cartridges due to potential nitrile/aldehyde volatility.[1]

  • Contain:

    • Surround the spill with absorbent spill pillows or vermiculite.

    • Do not use paper towels for large spills of aldehydes, as they increase surface area for evaporation. Use inert clay absorbents (e.g., Kitty Litter/Oil-Dri).[1]

  • Clean:

    • Scoop the absorbed material into a heavy-duty waste bag.

    • Wipe the surface with a mild soap solution.

    • Decontamination: Wipe the area with a 1% Sodium Carbonate solution to neutralize any trace acid that could liberate HCN, then rinse with water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 2-Fluoro-5-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Safe and Effective Laboratory Operations

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Fluoro-5-(2-oxoethyl)benzonitrile. The protocols herein are designed to ensure the highest level of safety and operational integrity, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.

Immediate Safety Profile: this compound

Before handling this compound, a thorough understanding of its hazard profile is critical. The structural components—a fluorinated benzonitrile and an aldehyde group—dictate its reactivity and toxicological properties. The following table summarizes the key hazards based on data for the closely related and structurally similar compound, 2-Fluoro-5-formylbenzonitrile.[1][2]

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Hazard Analysis and Mitigation: A Proactive Approach to PPE Selection

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is a risk-based assessment grounded in the compound's chemical properties and the specific laboratory procedures being performed.

Causality of Hazards:
  • Nitrile Group (-CN): Benzonitrile and its derivatives can be toxic.[3] The nitrile group is a key structural feature that contributes to the compound's potential toxicity.

  • Aldehyde Group (-CHO): Aldehydes are known to be reactive and can cause irritation to the skin, eyes, and respiratory system.

  • Aromatic Fluorine: The fluorine substituent can influence the compound's metabolic pathways and reactivity.

PPE Selection Logic:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the handling procedure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Determination cluster_2 PPE Components Start Start Procedure Define Handling Procedure (e.g., weighing, dissolution, reaction) Start->Procedure Quantity Determine Quantity of Compound Procedure->Quantity Decision Small Scale / Low Exposure Risk? Quantity->Decision Standard_PPE Standard PPE (Routine Handling) Decision->Standard_PPE Yes Enhanced_PPE Enhanced PPE (Large Quantity / Potential for Splash or Aerosol) Decision->Enhanced_PPE No Gloves Double Nitrile Gloves Standard_PPE->Gloves Eye_Face Safety Goggles & Face Shield Standard_PPE->Eye_Face Goggles required, Face shield recommended Body Lab Coat Standard_PPE->Body Enhanced_PPE->Gloves Enhanced_PPE->Eye_Face Enhanced_PPE->Body Respirator Respirator (if applicable) Enhanced_PPE->Respirator Required for large spills or poor ventilation Apron Chemical-Resistant Apron Enhanced_PPE->Apron

Caption: PPE selection workflow for handling this compound.

Operational Protocol: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring reproducible results.

Engineering Controls and Preparation:
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6] A spill kit containing appropriate absorbent materials should also be available.[3]

Required Personal Protective Equipment:
  • Hand Protection: Wear double-layered nitrile gloves.[3] Nitrile provides good resistance to a range of chemicals. Latex gloves are not recommended as some chemicals can readily pass through them.[7]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] When handling larger quantities or when there is a risk of splashing, a full-face shield should be worn in addition to goggles.[7][8]

  • Body Protection: A long-sleeved laboratory coat is required.[7] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]

  • Footwear: Closed-toe shoes made of a non-porous material are required.[7]

Handling Procedure (Solid Compound):
  • Don all required PPE as outlined in section 3.2.

  • Perform all manipulations within the fume hood.

  • Use a spatula and weighing paper to carefully measure the desired amount of the compound. Avoid creating dust.

  • If transferring to a flask for dissolution, do so slowly and carefully.

  • After weighing, carefully fold the weighing paper and dispose of it as solid hazardous waste.

  • Clean any residual solid from the spatula and work surface with a solvent-moistened wipe, disposing of the wipe as solid hazardous waste.

Post-Handling:
  • Thoroughly wash hands with soap and water after removing gloves.[1]

  • Contaminated reusable PPE, such as a lab coat, should be professionally laundered and not taken home.[7]

Spill & Emergency Protocol

A swift and correct response to a spill is critical to mitigating potential harm.

Minor Spill (Contained within a fume hood):
  • Alert personnel in the immediate area.[9]

  • Ensure you are wearing the appropriate PPE, including respiratory protection if there is a risk of inhaling dust or vapors.[3][9]

  • Cover the spill with an inert absorbent material such as vermiculite or sand.[9]

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[3][10]

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[3]

Major Spill (Outside of a fume hood or large quantity):
  • Evacuate the immediate area and alert others.[3][10]

  • If safe to do so, increase ventilation by opening windows (if applicable) and ensure the fume hood is operating correctly.[9]

  • Isolate the area to prevent the spill from spreading.[3][10]

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[3]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Exposure Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:
  • Solid Waste: Collect all solid waste, such as contaminated gloves, weighing papers, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, sealed, and clearly labeled container.[3] Do not mix with other waste streams unless compatibility has been confirmed.[3]

  • Sharps: Any needles or other sharps used with this chemical should be rinsed if safe to do so and disposed of in a designated sharps container.[12]

Container Disposal:
  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3]

  • The rinsate from the cleaning process must be collected as liquid hazardous waste.[3]

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated containers.

Final Disposal:
  • All hazardous waste must be disposed of through your institution's licensed hazardous waste management program.[3]

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville. Retrieved from [Link]

  • Emergency Chemical Spill Response. (2016, October 19). ChemCERT. Retrieved from [Link]

  • Chemical Emergency Procedures. (n.d.). CUNY. Retrieved from [Link]

  • How to Dispose of Nitrile Gloves?. (2025, November 7). Earth Safe PPE. Retrieved from [Link]

  • Dodecyl Nitrile Material Safety Data Sheet. (n.d.). PerfumersWorld. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Standard Operating Procedure for a Chemical Spill. (2009, September 17). Michigan State University. Retrieved from [Link]

  • 2-Fluoro-5-hydroxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • NITRILES. (n.d.). CDC Stacks. Retrieved from [Link]

  • Citronellyl nitrile Safety Data Sheet. (2020, September 3). The Good Scents Company. Retrieved from [Link]

  • Chemical Spills. (n.d.). Florida State University. Retrieved from [Link]

  • Section 6C: Protective Equipment. (n.d.). Princeton EHS. Retrieved from [Link]

  • SAFE USE OF CHEMICALS IN THE LABORATORY & HAZARDOUS WASTE MANAGEMENT. (2017, January 23). University of Crete. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). University of St Andrews. Retrieved from [Link]

  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.